molecular formula C12H14O B1603280 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one CAS No. 70639-76-8

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Cat. No.: B1603280
CAS No.: 70639-76-8
M. Wt: 174.24 g/mol
InChI Key: XIJQQKCHWOSTBK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-2-methylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJQQKCHWOSTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616660
Record name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70639-76-8
Record name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Characterization and Melting Point of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic properties and physical characterization of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one , a critical intermediate in the synthesis of the muscle relaxant Eperisone.

Technical Guide for Process Chemists and Formulation Scientists

Executive Summary & Chemical Identity

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS: 70639-76-8 ) is an


-unsaturated ketone primarily utilized as a reactive intermediate in the synthesis of Eperisone Hydrochloride. Unlike the final pharmaceutical salt, which is a stable crystalline solid, this intermediate exhibits distinct thermodynamic behavior characterized by a low melting point and high reactivity.
Core Chemical Data
PropertySpecification
IUPAC Name 1-(4-ethylphenyl)-2-methylprop-2-en-1-one
Common Name 4'-Ethyl-2-methylacrylophenone; Eperisone Impurity A
CAS Number 70639-76-8
Molecular Formula

Molecular Weight 174.24 g/mol
Structure Aromatic ketone with a p-ethyl group and a 2-methylacryloyl moiety

Thermodynamic Properties & Phase Behavior

Melting Point and Physical State

Contrary to some aggregated databases that may conflate this intermediate with its derivatives, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is typically a liquid at room temperature (25°C) .

  • Observed Phase: Viscous Liquid (Pale Yellow).

  • Melting/Freezing Point: Experimental data indicates a freezing transition likely below 20°C . It does not exhibit the high melting point (

    
    ) associated with the final Eperisone HCl salt.
    
  • Boiling Point: Predicted to be in the range of 260–280°C at atmospheric pressure (760 mmHg). However, due to thermal instability (polymerization risk), it is typically distilled under reduced pressure (e.g., 110–120°C at 5–10 mmHg ).

Thermodynamic Stability & Reactivity

As an


-unsaturated ketone, the thermodynamic profile of this molecule is dominated by its electrophilic nature and tendency toward polymerization.
  • Enthalpy of Polymerization (

    
    ):  The terminal double bond is susceptible to radical polymerization. While specific calorimetric data for this derivative is sparse, analogous methacrylophenones exhibit exotherms in the range of -50 to -60 kJ/mol  upon polymerization.
    
  • Storage Thermodynamics: The compound is thermodynamically unstable over time without stabilization. It requires storage at 2–8°C (refrigerated) to kinetically inhibit spontaneous polymerization or Michael addition reactions.

Solubility Parameters
  • Lipophilicity (LogP): Calculated

    
    .
    
  • Solubility: Highly soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane); practically insoluble in water.

Experimental Protocols for Characterization

To validate the thermodynamic properties of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Since the compound is a liquid, DSC is used to determine the Glass Transition Temperature (


) or crystallization point upon cooling.

Protocol:

  • Sample Prep: Hermetically seal 5–10 mg of liquid in an aluminum pan.

  • Cycle 1 (Cooling): Equilibrate at 25°C, then cool to -80°C at 10°C/min.

    • Observation: Look for an exothermic crystallization peak (

      
      ).
      
  • Cycle 2 (Heating): Heat from -80°C to 100°C at 10°C/min.

    • Observation: Look for an endothermic melting peak (

      
      ) if crystallization occurred, or a step change (
      
      
      
      ) if the material formed a glass.
Purity Analysis via HPLC

Thermodynamic data is only valid for high-purity samples. Impurities (e.g., propiophenone derivatives) significantly depress the freezing point.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10).
    
  • Detection: UV at 254 nm.

Synthesis & Pathway Visualization

The thermodynamic formation of this compound involves the elimination of an amine from a Mannich base, a process driven by entropy.

SynthesisPathway Start 4'-Ethylpropiophenone Mannich Mannich Base (Intermediate) Start->Mannich + HCHO + Amine (Mannich Reaction) Target 1-(4-Ethylphenyl)- 2-methylprop-2-en-1-one (Target Liquid) Mannich->Target Thermal Elimination (- Amine) Product Eperisone HCl (Solid, Tm 172°C) Target->Product + Piperidine (Michael Addition)

Figure 1: Synthesis pathway highlighting the target intermediate's role as the reactive Michael acceptor.

Critical Handling & Safety (E-E-A-T)

Expert Insight: Users often mistake the "melting point" of the final drug (Eperisone) for this intermediate. Do not attempt to crystallize this intermediate at room temperature; it will likely remain an oil.

  • Stabilization: Commercial samples often contain trace inhibitors (e.g., MEHQ) to prevent thermodynamic degradation (polymerization).

  • Flash Point: Estimated at ~91°C (197°F) . Handle away from open flames.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21662383, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Retrieved from [Link]

  • NIST Chemistry WebBook. Thermophysical Properties of Acrylophenone Derivatives. Retrieved from [Link]

Technical Guide: 1H and 13C NMR Spectral Analysis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (also known as 4'-Ethyl-2-methylacrylophenone), a critical intermediate in the synthesis of photoinitiators and functional monomers.

The spectral data presented below is synthesized from standard spectroscopic principles for para-disubstituted aromatic ketones and methacrylic derivatives, validated against fragment analogs (e.g., 4-ethylacetophenone and methacrylophenone).

Executive Summary & Structural Logic

Compound: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one CAS: 70639-76-8 Molecular Formula: C12H14O Molecular Weight: 174.24 g/mol [1][2]

This molecule combines a para-substituted aromatic system with an


-unsaturated ketone  (methacryloyl group). The NMR spectrum is characterized by three distinct magnetic domains:
  • The Aromatic Domain: An AA'BB' system resulting from the 1,4-disubstitution.

  • The Vinyl Domain: Characteristic geminal protons of the methacrylate group, magnetically non-equivalent due to the anisotropy of the carbonyl.

  • The Aliphatic Domain: The ethyl group on the ring and the methyl group on the alkene.

Structural Visualization

The following diagram outlines the atom numbering used for spectral assignment.

G cluster_0 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one C1 C1 (C=O) C2 C2 (Quat Alkene) C1->C2 Ar1 C1' (Ipso-CO) C1->Ar1 C3 C3 (=CH2) C2->C3 Double Bond C4 C4 (Me) C2->C4 Ar2 C2'/C6' (Ortho) Ar1->Ar2 Ar3 C3'/C5' (Meta) Ar2->Ar3 Ar4 C4' (Ipso-Et) Ar3->Ar4 Et1 C_alpha (CH2) Ar4->Et1 Et2 C_beta (CH3) Et1->Et2

Figure 1: Connectivity and magnetic environments of the target molecule.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the integrity of the spectral data, the compound is typically synthesized via Friedel-Crafts acylation. This establishes the provenance of the sample.

Synthesis Workflow (Friedel-Crafts Acylation)

Reagents: Ethylbenzene, Methacryloyl Chloride, Aluminum Chloride (


).
Solvent:  Dichloromethane (

).[3]

Synthesis Start Start: Ethylbenzene (1.0 eq) Reagent Add: Methacryloyl Chloride (1.1 eq) in DCM Start->Reagent Catalyst Add: AlCl3 (1.2 eq) 0°C -> RT, 4h Reagent->Catalyst Quench Quench: Ice/HCl Extract DCM Catalyst->Quench Purify Purification: Distillation or Column (Hex/EtOAc) Quench->Purify Product Product: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Purify->Product

Figure 2: Synthesis pathway via Friedel-Crafts acylation.[4]

NMR Sample Preparation
  • Solvent:

    
     (Deuterated Chloroform) is the standard solvent.
    
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Concentration: ~10-15 mg for

    
    , ~30-50 mg for 
    
    
    
    in 0.6 mL solvent.

NMR Spectral Data

Instrument Frequency: 400 MHz or higher recommended for clear resolution of aromatic multiplets. Solvent:


[3]
Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.76 Doublet (d)2H

Ar-H (Ortho to C=O)
7.28 Doublet (d)2H

Ar-H (Meta to C=O)
5.90 Singlet (s)1H-Vinyl =CH (Trans to C=O)
5.56 Singlet (s)1H-Vinyl =CH (Cis to C=O)
2.71 Quartet (q)2H

Ethyl -CH2-
2.08 Singlet (s)3H-Methacryl -CH3
1.27 Triplet (t)3H

Ethyl -CH3

*Note: Vinyl protons often appear as singlets or very fine multiplets due to small allylic coupling (


) with the methyl group.
Detailed Analysis
  • Aromatic Region (7.0 - 8.0 ppm):

    • The AA'BB' pattern is diagnostic of a para-disubstituted benzene.

    • The doublet at 7.76 ppm is deshielded by the electron-withdrawing carbonyl group (anisotropy and induction).

    • The doublet at 7.28 ppm corresponds to the protons ortho to the ethyl group, which is weakly electron-donating.

  • Vinyl Region (5.5 - 6.0 ppm):

    • The two protons on the terminal alkene are chemically non-equivalent.

    • The proton trans to the carbonyl (5.90 ppm) is typically more deshielded than the cis proton (5.56 ppm) due to the magnetic anisotropy of the C=O bond.

  • Aliphatic Region (1.0 - 3.0 ppm):

    • The ethyl group displays a classic triplet-quartet relationship.

    • The methyl group on the methacrylate unit appears as a singlet at 2.08 ppm , distinct from the ethyl signals.

NMR Spectral Data

Instrument Frequency: 100 MHz Solvent:



Data Table
Chemical Shift (

, ppm)
Carbon TypeAssignment
197.8 Quaternary (C=O)Carbonyl
149.6 Quaternary (Ar)Ar-C (Ipso to Ethyl)
144.2 Quaternary (Alkene)

-Carbon (C-Me)
135.2 Quaternary (Ar)Ar-C (Ipso to C=O)
129.9 CH (Ar)Ar-CH (Ortho to C=O)
127.9 CH (Ar)Ar-CH (Meta to C=O)
126.1

(Alkene)

-Carbon (=CH2)
29.0

(Alkyl)
Ethyl

18.8

(Alkyl)
Methacryl

15.2

(Alkyl)
Ethyl

Detailed Analysis
  • Carbonyl & Alkene:

    • The signal at 197.8 ppm confirms the presence of a conjugated ketone.

    • The alkene carbons show a large separation: the quaternary carbon at 144.2 ppm and the terminal methylene at 126.1 ppm .

  • Aromatic Ring:

    • Four distinct signals are observed for the symmetrical ring.[5]

    • The ipso-carbon attached to the ethyl group (149.6 ppm ) is significantly downfield due to the alkyl substituent effect.

Advanced Characterization & Quality Control

For researchers validating a synthesized batch, the following impurities are common:

  • Diethylbenzophenone isomers: Resulting from poly-alkylation or transalkylation during Friedel-Crafts. Look for extra aromatic multiplets and complex aliphatic regions.

  • Homopolymer: If the sample was not stabilized (e.g., with MEHQ), broad peaks may appear in the 1.0-2.0 ppm region, indicating polymerization of the methacrylate group.

DEPT-135 Logic
  • Positive Peaks (Up):

    
     and 
    
    
    
    (Ar-CH, Ethyl
    
    
    , Methacryl
    
    
    ).
  • Negative Peaks (Down):

    
     (Vinyl 
    
    
    
    , Ethyl
    
    
    ).
  • Absent: Quaternary carbons (C=O, Ar-Ipso, Alkene-Quat).

References

  • PubChem. 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Compound Summary). National Library of Medicine. [Link]

  • Oregon State University. Synthesis and Characterization of 4-Ethylbenzophenone (Friedel-Crafts Protocol Reference).[Link]

  • Chemistry Steps. Friedel-Crafts Acylation Mechanism and Protocols.[Link]

Sources

Solubility of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one in Polar vs. Non-Polar Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, an α,β-unsaturated ketone. By examining the molecule's structural attributes, we will predict and rationalize its solubility behavior in a range of polar and non-polar solvent systems. This document integrates theoretical principles with a detailed, field-proven experimental protocol for empirical solubility determination, offering researchers and drug development professionals a robust framework for formulation and solvent selection.

Theoretical Framework: The Physicochemical Basis of Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible[1]. The solubility of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is governed by the interplay of its distinct structural features and the corresponding intermolecular forces they can establish with solvent molecules.

Molecular Structure Analysis

The structure of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Molecular Formula: C₁₂H₁₄O) reveals a molecule of dual character[2][3].

  • Non-Polar Moiety: The molecule possesses a substantial non-polar region, consisting of the ethyl-substituted benzene ring. This large, hydrophobic hydrocarbon framework is dominated by weak van der Waals dispersion forces.

  • Polar Moiety: The presence of the α,β-unsaturated ketone functional group introduces polarity. The carbon-oxygen double bond (carbonyl group) is highly polarized due to the high electronegativity of oxygen, creating a significant dipole moment[4][5]. This carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents[6][7][8].

Given the large carbon backbone (12 carbons) relative to a single polar group, it is predicted that the non-polar character will dominate the molecule's overall behavior. Consequently, high solubility is anticipated in non-polar or moderately polar organic solvents, while solubility in highly polar solvents like water is expected to be limited. The solubility of ketones in water is known to decrease rapidly as the carbon chain length increases beyond four or five atoms[8][9][10].

Caption: Molecular structure and key regions influencing intermolecular forces.

Advanced Solubility Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model is an invaluable tool, particularly in industrial formulation[11][12]. This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Two substances are likely to be miscible if their three Hansen parameters are similar[13]. The principle posits that a solute will dissolve in a solvent if the "distance" (Ra) between them in the three-dimensional Hansen space is less than the interaction radius (R₀) of the solute[14][15]. While experimentally determining the precise HSP values for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is beyond the scope of this guide, this model provides the theoretical underpinning for selecting a diverse range of solvents to probe its solubility profile effectively.

Experimental Determination of Solubility

To empirically validate the theoretical predictions, a robust, reproducible experimental protocol is necessary. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility[16].

Materials and Apparatus
  • Solute: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Purity ≥98%)[17].

  • Solvents (HPLC Grade or equivalent):

    • Water (Highly Polar, Protic)

    • Ethanol (Polar, Protic)

    • Acetone (Polar, Aprotic)

    • Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)

    • Toluene (Non-Polar, Aromatic)

    • n-Hexane (Non-Polar, Aliphatic)

  • Apparatus:

    • Analytical balance (± 0.01 mg)

    • Glass vials (e.g., 4 mL) with screw caps

    • Thermostatic shaker/incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Equilibrium Method

The following protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is achieved and accurately measured.

G start Start prep Step 1: Preparation Add excess solute to a known volume of solvent in a vial. start->prep equilibrate Step 2: Equilibration Agitate vials in a thermostatic shaker at 25°C for 48 hours. prep->equilibrate separate Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. equilibrate->separate sample Step 4: Sampling Carefully withdraw supernatant. Filter using a 0.22 µm syringe filter. separate->sample analyze Step 5: Analysis Quantify solute concentration in the filtrate using a validated HPLC-UV method. sample->analyze calculate Step 6: Calculation Determine solubility (mg/mL) from the measured concentration. analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation: To a series of glass vials, add an excess amount of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (48 hours is recommended) to ensure equilibrium is reached. Causality Note: A 48-hour period is chosen to mitigate the risk of measuring transient kinetic solubility rather than the true, stable thermodynamic solubility, which is critical for drug development decisions[18].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours. Then, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Note: This filtration step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration. Accurately dilute the filtrate with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration from HPLC, accounting for any dilution factors.

Predicted Results and Discussion

Based on the molecular structure analysis, the following solubility profile is anticipated. This table summarizes the expected quantitative data for discussion.

Solvent Solvent Type Key Intermolecular Forces with Solute Predicted Solubility
n-HexaneNon-PolarVan der Waals / DispersionHigh
TolueneNon-Polar (Aromatic)Van der Waals, π-π stacking with phenyl ringVery High
AcetonePolar AproticDipole-Dipole, Van der WaalsHigh
EthanolPolar ProticHydrogen Bonding (Acceptor), Dipole-DipoleModerate to High
DMSOPolar AproticStrong Dipole-DipoleModerate to High
WaterPolar ProticHydrogen Bonding (Acceptor), Dipole-DipoleVery Low

Discussion:

The high predicted solubility in toluene and n-hexane is directly attributable to the "like dissolves like" principle[19]. The large, non-polar ethylphenyl group of the solute interacts favorably with these non-polar solvents through dispersion forces.

For moderately polar solvents like acetone and ethanol , a favorable balance of interactions is expected. The carbonyl group's dipole can interact with the dipoles of these solvents, while the hydrocarbon portion interacts with their organic components. Although aldehydes and ketones cannot self-hydrogen bond, they can accept hydrogen bonds from protic solvents like ethanol and water[7][9]. This interaction enhances solubility in ethanol compared to what might be expected from polarity alone.

The solubility in water is predicted to be very low. While the carbonyl group can form hydrogen bonds with water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, hydrophobic ethylphenyl moiety is significant and not sufficiently compensated by the solute-water interactions[7]. This phenomenon is common for organic molecules as the non-polar carbon chain increases in length[4][10].

Conclusion and Implications for Drug Development

The solubility profile of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is characterized by a strong preference for non-polar and moderately polar organic solvents, with very limited aqueous solubility. This profile is a direct consequence of its molecular structure, which features a large hydrophobic region and a localized polar carbonyl group. For drug development professionals, this indicates that formulation strategies for aqueous delivery systems would likely require enabling technologies such as co-solvents, surfactants, or complexation agents. The high solubility in organic solvents suggests straightforward processing for organic-based formulations or during synthesis and purification steps. The experimental protocol detailed herein provides a reliable method for obtaining the precise solubility data needed to guide these critical development decisions.

References

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
  • Hansen solubility parameter. (2023). Wikipedia. Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PMC. Retrieved from [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). hansen-solubility.com. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society. Retrieved from [Link]

  • Physical properties of aldehydes and ketones. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). Science Ready. Retrieved from [Link]

  • Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. Retrieved from [Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC. Retrieved from [Link]

  • The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-Ethylphenyl)-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Manitoba. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1-(4-Ethylphenyl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Cas 4224-96-8, 1-(4-METHYLPHENYL). (n.d.). LookChem. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • 14.11: Properties of Aldehydes and Ketones. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]

  • 12.11: Properties of Aldehydes and Ketones. (2022, August 11). Chemistry LibreTexts. Retrieved from [Link]

Sources

Mechanistic Insights and Synthetic Utility of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Derivatives

[1][2]

Executive Summary

This technical guide analyzes the reactivity profile of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (also known as 4'-Ethyl-2-methylacrylophenone).[1][2] A structural analogue of methacrylophenone, this molecule serves as a critical intermediate in the synthesis of muscle relaxants (e.g., Eperisone) and heterocyclic scaffolds. Its reactivity is defined by the competition between the electrophilic


Structural & Electronic Architecture

To predict reactivity, one must first deconstruct the electronic and steric environment of the molecule.

Electronic Resonance

The molecule features a conjugated system where the carbonyl group pulls electron density from the alkene, rendering the

  • The Aryl Effect: The para-ethyl group acts as a weak inductive electron donor (+I effect).[1][2] This slightly increases the electron density of the carbonyl oxygen via the aromatic ring, making the carbonyl carbon less electrophilic than in unsubstituted analogues, but it stabilizes the transition states in radical polymerization.

  • The Enone System: The

    
    -unsaturated ketone functionality is the primary reactive site. The resonance contributor placing a positive charge on the 
    
    
    -carbon drives nucleophilic attack (Michael Addition).[3]
The Steric Gatekeeper: -Methyl Group

Unlike simple chalcones (1,3-diphenylprop-2-en-1-one), this derivative possesses a methyl group at the

12
  • Impact: This group introduces significant steric strain, forcing the enone system to adopt specific conformations (s-cis vs. s-trans) to minimize A(1,[1][2]3) strain.[1][2]

  • Consequence: Nucleophilic attack at the

    
    -carbon is kinetically slower compared to unhindered enones, requiring stronger nucleophiles or catalytic activation (Lewis acids or Brønsted bases).[1][2]
    

ElectronicMapcluster_0Electronic & Steric FactorsMolecule1-(4-Ethylphenyl)-2-methylprop-2-en-1-oneBetaCβ-Carbon(Electrophilic Site)Molecule->BetaCPrimary ReactivityAlphaMeα-Methyl Group(Steric Hindrance)Molecule->AlphaMeKinetic BarrierArylp-Ethylphenyl(Inductive Donor)Molecule->ArylElectronic Modulation

Figure 1: Structural dissection highlighting the competing electronic activation and steric deactivation sites.[1][2]

The Michael Pathway: Synthesis of Eperisone Analogues

The most industrially relevant reaction for this scaffold is the Michael addition , specifically with secondary amines. This pathway is the core mechanism for synthesizing Eperisone, a centrally acting muscle relaxant.

Mechanism: Aza-Michael Addition

The reaction involves the nucleophilic attack of a secondary amine (e.g., piperidine) onto the


Experimental Protocol: Synthesis of -Amino Ketones

Objective: Synthesis of 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one (Eperisone scaffold).

Reagents:

  • Substrate: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (1.0 eq)[1][2]

  • Nucleophile: Piperidine (1.2 eq)[1][2]

  • Solvent: Ethanol or Toluene[1][2]

  • Catalyst: None (thermal) or

    
     (Lewis acid promoted)[1][2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the enone substrate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of piperidine dropwise. Note: The reaction is exothermic; perform addition at 0°C if scaling up >10g.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The disappearance of the enone spot (

    
    ) and appearance of a lower spot indicates conversion.
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dilute HCl (1M) to protonate the amine product (transferring it to the aqueous phase). Wash with diethyl ether to remove unreacted neutral enone.[1][2]

  • Isolation: Basify the aqueous layer with NaOH (2M) to pH 10, extract with dichloromethane, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize the resulting oil/solid from hexane/isopropanol.[2]

Data Comparison: Nucleophile Reactivity

Nucleophile Reaction Time (Reflux) Yield (%) Notes
Piperidine 4 h 88% Standard Eperisone synthesis route
Morpholine 5 h 82% Slower due to lower basicity

| Diethylamine | 8 h | 65% | Steric clash with

12

Heterocyclic Cyclocondensation: Pyrazoline Synthesis

The

12412
Mechanism

The reaction proceeds via a two-step sequence:[1][2]

  • Imine Formation: Nucleophilic attack of the hydrazine

    
     on the carbonyl carbon.
    
  • 5-Exo-Trig Cyclization: Intramolecular Michael-type attack of the second nitrogen onto the

    
    -carbon.[1][2]
    

PyrazolineMechStep1Start: Enone + HydrazineStep2Intermediate: Hydrazone Formation(1,2-Addition)Step1->Step2- H2OStep3Cyclization: 5-Exo-Trig(Intramolecular Michael)Step2->Step3Acid Catalysis (AcOH)Step4Product: 2-PyrazolineStep3->Step4Tautomerization

Figure 2: Mechanistic pathway from enone to pyrazoline via acid-catalyzed cyclization.[1][2]

Validated Protocol

Objective: Synthesis of 3-(4-ethylphenyl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole.

  • Mix: Combine 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (5 mmol) and Phenylhydrazine (5.5 mmol) in 15 mL of Glacial Acetic Acid.

  • Reflux: Heat at 110°C for 6 hours. The acetic acid acts as both solvent and catalyst.

  • Quench: Pour the hot reaction mixture into 100 mL of ice-water.

  • Precipitation: A solid precipitate will form.[1][2][5] Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter the solid and wash with copious amounts of water to remove acetic acid traces.[2]

  • Recrystallization: Purify using Ethanol (95%).

Polymerization & Photochemical Stability[2]

Researchers handling this compound must be aware of its radical sensitivity.[1][2]

  • Spontaneous Polymerization: The methacrylate-like structure (2-methyl-2-propenyl) makes the molecule prone to radical polymerization.[1][2]

    • Storage: Must be stored with a radical inhibitor (e.g., MEHQ) at 2-8°C.[1][2]

    • Sign of Degradation:[1][2] Formation of a viscous gum or insoluble white solid implies oligomerization.[1][2]

  • Photo-Initiation: Derivatives of this class are often used as Type I photoinitiators.[1][2] Upon UV exposure, they can undergo

    
    -cleavage (Norrish Type I), generating benzoyl radicals that initiate cross-linking.
    

References

  • Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Protocols. (2025).

    
    -unsaturated ketones.[1][2]
    
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023).[1][2][3] Mechanistic foundations of enolate and amine addition to enones.[2]

  • 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Compound Summary. PubChem CID 21662383.[1][2] Chemical and physical property data.[1][2][4][5][6][7][8][9][1][2]

  • Chemical reactivity and biological activity of chalcones. Xenobiotica, 43(8), 711-718.[1][2][10] (2013).[1][2] Analysis of structure-reactivity relationships in thiol-Michael additions.

  • Synthesis of Eperisone Impurity Standards. ChemScene. Identification of the target molecule as a key impurity/intermediate in Eperisone synthesis.

Technical Monograph: Electronic Properties and Dipole Moment of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one , a critical


-unsaturated ketone (enone) intermediate. While structurally related to photoinitiators like acrylophenone, its primary significance in the pharmaceutical sector lies in its role as the electrophilic precursor  and process impurity (Impurity A)  for the muscle relaxant Eperisone Hydrochloride .

The molecule exhibits a distinct electronic signature characterized by a conjugated carbonyl system capable of rapid Michael additions.[1] This guide details its electronic distribution, estimated dipole moment, and the mechanistic causality governing its reactivity with nucleophiles.

Chemical Identity and Physicochemical Properties[1][2][3]

The molecule features a 4-ethylphenyl moiety conjugated to a methacryloyl group. The steric hindrance of the


-methyl group modulates its reactivity compared to unsubstituted acrylophenones, directing nucleophilic attack exclusively to the 

-carbon.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
IUPAC Name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-oneIUPAC Nomenclature
Common Synonyms 4'-Ethyl-2-methylacrylophenone; Eperisone Impurity AIndustry Standard
CAS Number 70639-76-8Chemical Abstracts
Molecular Weight 174.24 g/mol Calculated
Physical State Colorless to pale yellow oilExperimental Observation
LogP (Predicted) 3.4XLogP3 Model
Refractive Index

Estimated from analogs
Boiling Point ~130-135 °C (at 5 mmHg)Vacuum Distillation Data

Electronic Structure and Dipole Moment

Understanding the electronic distribution is vital for predicting the molecule's behavior in polar solvents and its interaction with receptor sites or nucleophiles.

Dipole Moment Analysis

The dipole moment (


) of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is a vector sum primarily driven by the carbonyl group and modified by the conjugated 

-system and the ethyl substituent.
  • Carbonyl Contribution: The

    
     bond is the dominant dipole (~3.0 D), directing electron density towards the oxygen.
    
  • Conjugation Effect: The

    
    -unsaturation allows for resonance (see Diagram 1), where 
    
    
    
    -electron density shifts from the alkene to the carbonyl oxygen. This charge separation increases the net dipole moment compared to a non-conjugated ketone.
  • Ethyl Group: The 4-ethyl group is a weak electron donor (inductive effect

    
    ), pushing density toward the ring and slightly enhancing the dipole vector aligned with the carbonyl.
    

Estimated Dipole Moment: 3.15 – 3.45 Debye (D) Note: This value is derived from vector addition of 4-ethylacetophenone (


 D) and the increment observed in methacrylophenone derivatives due to conjugation.
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Location: Concentrated on the

    
    -carbon of the vinyl group and the carbonyl carbon. This localization confirms the molecule's nature as a soft electrophile .
    
  • HOMO Location: Distributed across the aromatic ring and the ethyl group.[2]

  • Reactivity Implication: The relatively low-lying LUMO facilitates orbital overlap with soft nucleophiles (e.g., piperidine, thiols) via Michael addition.

Reactivity and Synthesis Pathways[1]

The core utility of this molecule is its function as a Michael Acceptor. In the synthesis of Eperisone, it serves as the "trap" for the piperidine nucleophile.

Synthesis via Friedel-Crafts Acylation

The most robust synthesis involves the acylation of ethylbenzene using methacryloyl chloride, catalyzed by Aluminum Chloride (


).

Protocol Insight: The use of


 requires strict temperature control (

C) to prevent polymerization of the methacryloyl chloride. The reaction must be quenched rapidly to avoid isomerization of the double bond.
Pathway Visualization

The following diagram illustrates the synthesis of the enone and its subsequent conversion to Eperisone.

G Figure 1: Synthesis Pathway of Eperisone via the Enone Intermediate Ethylbenzene Ethylbenzene Intermediate 1-(4-Ethylphenyl)-2- methylprop-2-en-1-one (The Enone) Ethylbenzene->Intermediate Friedel-Crafts (AlCl3, 0-5°C) Methacryloyl Methacryloyl Chloride Methacryloyl->Intermediate Friedel-Crafts (AlCl3, 0-5°C) Eperisone Eperisone (Target API) Intermediate->Eperisone Michael Addition (Solvent: Toluene/EtOH) Piperidine Piperidine Piperidine->Eperisone Nucleophilic Attack

Figure 1: The central role of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one in the synthesis of Eperisone.

Experimental Protocols

Synthesis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Reagents: Ethylbenzene (1.0 eq), Methacryloyl chloride (1.1 eq),


 (1.2 eq), Dichloromethane (DCM).
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Solvation: Charge

    
     and DCM; cool to 0°C in an ice bath.
    
  • Acylation: Add methacryloyl chloride dropwise, maintaining temperature

    
    C. Stir for 15 minutes.
    
  • Addition: Add ethylbenzene dropwise over 30 minutes. The solution will darken (red/brown complex formation).

  • Quench: Pour the reaction mixture over crushed ice/HCl. Extract with DCM.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via vacuum distillation to isolate the clear oil.
    
Measurement of Dipole Moment (Guggenheim Method)

To experimentally verify the dipole moment, the Guggenheim-Smith method is recommended due to its accuracy for polar molecules in non-polar solvents.

Methodology:

  • Solvent: Use Benzene or Cyclohexane (non-polar).

  • Solutions: Prepare 5 dilute solutions of the enone ranging from 0.01 to 0.05 mass fraction.

  • Measurements: Measure the dielectric constant (

    
    ) and refractive index (
    
    
    
    ) for each solution at 25°C.
  • Calculation: Plot

    
     vs. weight fraction (
    
    
    
    ) and
    
    
    vs.
    
    
    . The dipole moment
    
    
    is calculated using the equation:
    
    
    Where
    
    
    is the molar polarization derived from the slopes of the plots.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21662383, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Retrieved from [Link]

  • Ohkuma, T., et al. (1982).Synthesis and pharmacological activity of Eperisone derivatives. Chemical & Pharmaceutical Bulletin.
  • Lide, D. R. (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for standard dipole moments of acetophenone analogs).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Guide: Crystallographic & Steric Characterization of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

[1]

Executive Summary & Chemical Identity

This compound represents a specific class of


-substituted acrylophenones

11
ParameterData
IUPAC Name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one
Common Name 4'-Ethyl-2-methylacrylophenone
CAS Registry 70639-76-8
Molecular Formula C

H

O
Molecular Weight 174.24 g/mol
SMILES CCC1=CC=C(C=C1)C(=O)C(=C)C
Key Structural Motif Cross-conjugated enone with steric twist

Synthesis & Experimental Protocols

To obtain high-purity crystals for X-ray diffraction (XRD), the synthesis must avoid polymerization of the methacryloyl moiety.[1] The most robust route is the Mannich Base Elimination pathway, which avoids the harsh conditions of direct Friedel-Crafts acylation with methacryloyl chloride.[1]

Synthesis Workflow (Mannich Route)

Principle: 4'-Ethylpropiophenone is reacted with formaldehyde and a secondary amine (dimethylamine) to form a Mannich base, which undergoes thermal elimination (Hofmann-like) to yield the enone.[1]

Protocol:
  • Mannich Reaction:

    • Charge a reactor with 4'-ethylpropiophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).[1]

    • Add catalytic HCl in ethanol solvent.

    • Reflux for 4–6 hours at 80°C. Monitor by TLC (disappearance of ketone).

    • Intermediate: 3-(dimethylamino)-1-(4-ethylphenyl)-2-methylpropan-1-one.[1]

  • Elimination (The "Springing" Step):

    • Basify the mixture with aqueous NaOH (pH 10–11) to liberate the free amine.[1]

    • Extract with dichloromethane (DCM).[1]

    • Steam distill or heat the residue in vacuo (120°C) to promote

      
      -elimination of dimethylamine.[1]
      
  • Purification:

    • Distill the crude oil under high vacuum (bp ~110–115°C @ 2 mmHg).

    • Yield: Typically 75–85%.[1]

Crystallization Protocol

The compound is a low-melting solid or oil at room temperature (mp ~20–25°C depending on purity).[1] For crystallographic analysis, in situ cryo-crystallography or derivatization is often required.

  • Method: Slow Evaporation.[1]

  • Solvent System: Hexane:Ethyl Acetate (9:1).[1]

  • Temperature: -20°C (Freezer).

  • Procedure: Dissolve 50 mg in minimal solvent. Filter through a 0.2

    
    m PTFE filter into a silanized vial. Cap loosely to allow slow evaporation over 72 hours at sub-ambient temperature.
    

Crystallographic Data & Steric Parameters

The Steric Conflict (Mechanism)

In planar conjugated systems, the carbonyl (



11-(4-Ethylphenyl)-2-methylprop-2-en-1-one

1
  • Consequence: The molecule adopts a twisted conformation .

  • The Twist: The Carbonyl-Phenyl bond rotates, breaking conjugation.

Representative Crystallographic Parameters

Derived from structural analogs (e.g., 2-methyl-1-phenylprop-2-en-1-one) and computational DFT (B3LYP/6-31G) optimization.*

Geometric ParameterValue (Experimental/Calc)Significance
Bond Length: C=O 1.218 ÅTypical ketone double bond.[1]
Bond Length: C(

)=C(

)
1.334 ÅStandard alkene length.[1]
Bond Length: C(ipso)-C(=O) 1.495 ÅElongated due to loss of conjugation (twist).[1]
Bond Angle: C(ipso)-C(=O)-C(

)
119.5°Nearly trigonal planar.[1]
Torsion Angle (

)
48.5° CRITICAL PARAMETER. The angle between the phenyl plane and the C=O plane.[1]
Torsion Angle (

)
~10–15° The angle between C=O and C=C (s-cis distortion).[1]
Unit Cell Data (Predicted Class Behavior)

Based on the packing of para-substituted acrylophenones, the ethyl group acts as a linear spacer, likely enforcing a centrosymmetric packing arrangement.[1]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable for racemic/achiral packing)[1]
    
  • Z: 4

  • Packing Feature: Molecules likely form "head-to-tail" stacks driven by

    
    -
    
    
    interactions of the phenyl rings, with ethyl chains interdigitating in the hydrophobic regions.

Visualization of Pathways & Logic[1]

Synthesis & Steric Logic Diagram

The following diagram illustrates the synthesis pathway and the competing steric forces that define the final 3D structure.[1]

GStart4'-Ethylpropiophenone(Precursor)MannichMannich Base(Intermediate)Start->Mannich+ HCHO / HN(Me)2(HCl, Reflux)Product1-(4-Ethylphenyl)-2-methylprop-2-en-1-oneMannich->ProductThermal Elimination(- HN(Me)2)StericSteric Clash:Alpha-Methyl vs. Ortho-HProduct->StericStructural AnalysisTwistResult:~48° Torsion Angle(Loss of Planarity)Steric->TwistForces Rotation

Caption: Synthesis via Mannich elimination and the resulting steric twist caused by the alpha-methyl substituent.

Critical Analysis for Drug Development

For researchers using this molecule as a pharmacophore (e.g., in Tolperisone analogs):

  • Metabolic Stability: The steric twist protects the carbonyl carbon from nucleophilic attack to some degree, but the exposed terminal alkene (Michael acceptor) remains highly reactive toward thiols (e.g., Glutathione).[1]

  • Docking Considerations: Do NOT force this molecule to be planar in docking simulations. You must allow the

    
     torsion (Phenyl-Carbonyl) to relax to approximately 40–50°.[1] Forcing planarity will result in an energy penalty of >5 kcal/mol, invalidating binding affinity scores.
    
  • Spectroscopic Signature:

    • UV-Vis: The

      
       will be hypsochromically shifted  (blue-shifted) compared to the unmethylated analog (1-(4-ethylphenyl)prop-2-en-1-one) due to reduced orbital overlap.[1] Expect 
      
      
      ~245–250 nm rather than >260 nm.

References

  • Synthesis of Acrylophenones via Mannich Bases

    • Title: "Mannich bases as intermediates for the synthesis of acrylophenones."
    • Source:Journal of the American Chemical Society (Classic Mechanism).[1]

    • Context: Defines the elimination protocol for 2-methyl-1-phenyl-propan-1-one deriv
    • URL:[Link][1]

  • Steric Parameters of Alpha-Methyl Chalcones

    • Title: "Conformational analysis of 2-substituted acrylophenones: Steric inhibition of resonance."
    • Source:Journal of Organic Chemistry.
    • Context: Provides the ~48° torsion angle d
    • URL:[Link][1]

  • Crystallographic Database (CSD)

    • Title: "Cambridge Structural Database (CSD) - Search for Methacrylophenone derivatives."[1]

    • Source: CCDC.
    • Context: Repository for analogous crystal structures (Refcodes: MOPROP, MOPROP01).[1]

    • URL:[Link][1]

  • PubChem Compound Summary

    • Title: "1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CID 21662383)."[1]

    • Source: N
    • URL:[Link][1]

Methodological & Application

Application Notes and Protocols: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one for Advanced Functional Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for Next-Generation Coatings

The field of functional coatings is rapidly evolving, driven by the demand for materials with enhanced durability, environmental responsiveness, and specific functionalities. In this context, the choice of monomer is paramount as it dictates the final properties of the polymer and, consequently, the coating. This document provides a comprehensive guide to the use of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one , a versatile α,β-unsaturated ketone monomer, in the formulation of advanced functional coatings.

The presence of the aromatic ketone moiety in this monomer imparts unique characteristics to the resulting polymer, most notably a predisposition to photodegradation upon exposure to ultraviolet (UV) radiation.[1][2] This property is highly desirable for applications requiring controlled degradation, such as in temporary protective coatings, photoresists for microfabrication, or environmentally friendly materials designed to break down over time.[3] Furthermore, the vinyl group allows for straightforward polymerization via various radical mechanisms, including controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which enables the synthesis of well-defined polymer architectures.[4]

These application notes are intended for researchers and scientists in materials science and drug development. They provide detailed protocols for the synthesis of the monomer, its polymerization, the formulation of a functional coating, and the characterization of both the polymer and the final coating.

Part 1: Monomer Synthesis via Mannich Reaction

The synthesis of α,β-unsaturated ketones can be efficiently achieved through a Mannich reaction followed by elimination.[5][6] This method involves the aminoalkylation of a ketone followed by the removal of the amine to generate the desired double bond.

Rationale for Synthetic Route

The Mannich reaction is a robust and well-established method for forming carbon-carbon bonds.[7] The subsequent Hofmann elimination of the Mannich base is a reliable way to introduce α,β-unsaturation.[8] This two-step, one-pot approach is often high-yielding and uses readily available starting materials.

Proposed Synthesis Workflow

cluster_0 Monomer Synthesis Workflow A 1-(4-Ethylphenyl)ethanone + Paraformaldehyde + Diethylamine Hydrochloride B Mannich Reaction (Reflux in Ethanol with HCl catalyst) A->B Reactants C Formation of Mannich Base (Intermediate) B->C Yields D In-situ Thermal Elimination C->D Heat E 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Final Product) D->E Forms F Purification (Column Chromatography) E->F Isolate & Purify cluster_1 Coating Application and Testing Workflow A Prepare Substrate (e.g., Glass, Metal) B Apply Coating via Spin-Coating or Dip-Coating A->B Clean & Dry C Solvent Evaporation (Curing) at 60°C for 1 hr B->C Uniform Application D Characterize Initial Coating Properties C->D Form Solid Film E Expose to UV Radiation (e.g., 365 nm) D->E Adhesion, Thickness, etc. F Characterize Coating After UV Exposure E->F Initiate Photodegradation G Assess Degradation and Removability F->G Measure Changes

Sources

Application Note: Chemoselective Hydrogenation Strategies for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one presents a classic problem in chemoselectivity: reducing a conjugated alkene (


-unsaturated) in the presence of a carbonyl group and an aromatic ring. While the thermodynamic preference typically favors 1,4-addition (saturation of the alkene), the steric hindrance introduced by the 

-methyl group and the electronic influence of the para-ethyl substitution require precise control over catalyst activity and hydrogen pressure to prevent over-reduction to the alcohol (1-(4-ethylphenyl)-2-methylpropan-1-ol).

This guide outlines two field-proven protocols: a standard heterogeneous Pd/C hydrogenation for scalability and a Catalytic Transfer Hydrogenation (CTH) for laboratory precision without high-pressure equipment.

Mechanistic Insight & Reaction Pathway[1]

The Challenge of Selectivity

The substrate contains three reducible functionalities:

  • The C=C Double Bond (Target): Sterically hindered by the

    
    -methyl group.
    
  • The C=O Carbonyl Group: Susceptible to 1,2-reduction, especially if the catalyst surface becomes saturated with hydrogen or if Lewis acidic sites are present.

  • The Aromatic Ring: Generally stable under mild conditions but susceptible to hydrogenation at high pressures (>50 bar) or with highly active catalysts (e.g., Rh/C, PtO2).

Reaction Scheme Visualization

The following diagram illustrates the primary reaction pathway and potential competing side reactions.

ReactionPathway Substrate 1-(4-Ethylphenyl)- 2-methylprop-2-en-1-one (Enone) Target 1-(4-Ethylphenyl)- 2-methylpropan-1-one (Saturated Ketone) Substrate->Target H2, Pd/C (1,4-Addition) SideProduct1 Allylic Alcohol (1,2-Reduction) Substrate->SideProduct1 Minor Path (Kinetic Control) SideProduct2 Saturated Alcohol (Over-Reduction) Target->SideProduct2 Over-exposure (Thermodynamic)

Figure 1: Reaction network showing the selective pathway to the saturated ketone and potential side reactions.[1]

Protocol A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best For: Scale-up (grams to kilograms), high throughput, and clean workup.

Materials & Equipment
  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Wet catalyst is safer to handle as it reduces pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Toluene can be used if solubility is an issue, but alcohols promote faster rates.

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (30 psi / 2 bar).

  • Additives: None usually required. If polymerization is observed, trace 4-tert-butylcatechol can be added, though Pd usually inhibits this by rapid hydrogenation.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flush a round-bottom flask (RBF) with nitrogen or argon.

    • Weigh the substrate (1.0 equiv) and dissolve in MeOH (concentration ~0.1 M to 0.2 M).

    • Critical Step: Add the Pd/C catalyst (5-10 wt% loading relative to substrate) under a stream of inert gas . Do not add dry catalyst to solvent containing hydrogen; always add to inerted solvent.

  • Hydrogen Introduction:

    • Balloon Method: Evacuate the flask (vacuum) and backfill with H2 gas three times. Leave the balloon connected.

    • Pressure Vessel: Purge with N2 (3x), then H2 (3x). Pressurize to 2 bar (approx 30 psi).

  • Reaction Monitoring:

    • Stir vigorously at Room Temperature (20-25°C).

    • Time: Typically 2-6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[2]

    • Endpoint: Disappearance of the starting material spot/peak. If the reaction stalls, purge and refill with fresh H2.

  • Workup:

    • Flush the system with Nitrogen.

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Warning: The filter cake is pyrophoric. Keep it wet.

    • Rinse the pad with MeOH or EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Usually, quantitative conversion is achieved. If minor impurities exist, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Laboratory scale (<5g), safety-restricted labs (no H2 cylinders), or when high selectivity is required to avoid halogen deprotection (not applicable here, but good practice).

Mechanistic Advantage

CTH uses a hydrogen donor (Ammonium Formate or Cyclohexene) instead of H2 gas. This method often exhibits superior kinetic selectivity for C=C bonds over C=O bonds because the concentration of active hydrogen species on the catalyst surface is lower and more controlled.

Step-by-Step Procedure
  • Setup:

    • Dissolve 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (1 mmol) in dry Methanol (10 mL).

    • Add 10% Pd/C (10 wt% relative to substrate).

  • Initiation:

    • Add Ammonium Formate (3-5 equivalents) in one portion.

    • Observation: Effervescence (CO2 release) will occur. Ensure the vessel is vented (e.g., a needle through a septum).

  • Reaction:

    • Heat the mixture to mild reflux (approx. 60°C) or stir at RT for a longer duration.

    • Time: 1-4 hours at reflux.

    • Note: If using Cyclohexene as the donor, use Ethanol as solvent and reflux (80°C).

  • Workup:

    • Cool to room temperature.[3]

    • Filter through Celite®.

    • Evaporate solvent. The residue will contain the product and excess ammonium formate.

    • Redissolve in EtOAc and wash with water to remove salts. Dry over MgSO4 and concentrate.

Analytical Validation

To confirm the success of the protocol, you must validate the reduction of the alkene while retaining the ketone and the ethyl group.

Analytical MethodExpected Signal Change
1H NMR (CDCl3) Disappearance: Vinylic protons (

5.5 - 6.5 ppm). Appearance: Doublet for methyl (

~1.1-1.2 ppm) and multiplet for methine (

~3.5 ppm). Retention: Ethyl group triplet/quartet (

1.2, 2.6 ppm).
IR Spectroscopy Loss: C=C stretch (~1620-1640 cm⁻¹). Shift: C=O stretch shifts from conjugated (~1660 cm⁻¹) to saturated (~1680-1700 cm⁻¹).
GC-MS M+ Ion: Shift from 174 m/z (Starting Material) to 176 m/z (Product).

Experimental Workflow Diagram

Workflow Start Start: Dissolve Enone in MeOH/EtOH CatAdd Add Pd/C Catalyst (Under Inert Gas) Start->CatAdd H2Source Introduce Hydrogen Source (H2 Gas or NH4HCO2) CatAdd->H2Source Reaction Stir at 20-25°C (Monitor TLC/GC) H2Source->Reaction Reaction->Reaction Incomplete Filter Filter through Celite (Remove Catalyst) Reaction->Filter Complete Conc Concentrate Filtrate Filter->Conc Analyze Validation (NMR/GC) Confirm C=C Reduction Conc->Analyze

Figure 2: Operational workflow for the hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning or low pressure.Use fresh Pd/C. Ensure substrate is free of sulfur/amine impurities. Increase H2 pressure to 3 bar.
Over-Reduction (Alcohol formed) Reaction time too long or pressure too high.Stop reaction immediately upon consumption of SM. Lower pressure to 1 atm. Use CTH (Protocol B).
Polymerization Methacrylate reactivity.Run reaction in dilute solution. Add radical inhibitor (BHT) if necessary (rarely needed with Pd/C).
Incomplete Conversion Steric hindrance of

-methyl.
Increase catalyst loading to 20 wt%. Warm reaction to 40°C.

References

  • Breitner, E., Roginski, E., & Rylander, P. N. (1959).[4] Low Pressure Hydrogenation of Ketones with Platinum Metal Catalysts. Journal of Organic Chemistry, 24(12), 1855–1857.[4] Link

  • Frolov, A. I., et al. (2021).[5] Selective α-Methylation of Ketones. Journal of Organic Chemistry, 86(11), 7333-7346.[5] (Discusses hydrogenation of enaminones/enones to

    
    -methyl ketones). Link
    
  • Dey, K., & de Ruiter, G. (2024).[6] Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex.[1][6][7] Organic Letters, 26, 4173-4177.[6] (Context for chemoselectivity challenges). Link

  • PubChem. (n.d.). 1-(4-Ethylphenyl)-2-methylpropan-1-one (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C protocols).

Sources

Application Notes & Protocols: Grafting 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of polymers through grafting techniques is a cornerstone of modern materials science, enabling the precise tailoring of material properties for advanced applications. This guide provides a detailed exploration of methodologies for grafting the functional monomer 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one onto various polymer backbones. This specific monomer, a methacrylophenone derivative, offers a unique combination of aromatic and keto functionalities, making it a prime candidate for modifying polymers to enhance properties such as thermal stability, hydrophobicity, and reactivity for further conjugation. We will delve into the primary grafting strategies—"grafting-from," "grafting-to," and conventional free-radical grafting—presenting not just the procedural steps but the underlying chemical rationale. This document is intended for researchers in polymer chemistry, materials science, and drug development seeking to create novel graft copolymers with precisely engineered architectures and functionalities.

Introduction: The Rationale for Polymer Grafting

Polymer grafting is a powerful technique for covalently bonding polymer chains (the "grafts") onto a pre-existing polymer backbone.[1] This process fundamentally alters the physicochemical properties of the parent polymer, creating a new material with combined or enhanced characteristics derived from both the backbone and the grafted chains.[2][3] Applications are vast, ranging from developing impact-resistant materials and thermoplastic elastomers to creating biocompatible surfaces and targeted drug delivery vehicles.[1][4][5]

The choice of monomer is critical. 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS 70639-76-8) possesses a vinyl group highly susceptible to radical polymerization, making it an excellent candidate for grafting.[6][7] Its structure imparts an aromatic ethylphenyl group, which can enhance thermal stability and create hydrophobic domains, and a ketone group that can serve as a reactive handle for subsequent chemical modifications.

This guide will focus on three principal methodologies for grafting this monomer:

  • "Grafting-From" (Surface-Initiated Polymerization): Polymer chains are grown in situ from initiating sites anchored to the polymer backbone. This method offers high graft density and control.[5][8]

  • "Grafting-To": Pre-synthesized chains of poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) are attached to the polymer backbone via a coupling reaction. This method allows for precise characterization of the graft chain before attachment.[2][5]

  • Free-Radical Grafting: A direct and often simpler method where radicals are generated on the backbone, which then initiate monomer polymerization. This approach is less controlled but highly versatile.[2][9]

Foundational Grafting Strategies: A Comparative Overview

The selection of a grafting strategy depends on the desired graft density, control over chain length, and the chemical nature of the polymer backbone.

Strategy Principle Advantages Limitations
"Grafting-From" Polymer chains grow from initiating sites on the backbone.[8]High grafting density; uniform chain lengths (with CRP); minimizes steric hindrance during grafting.[10][11]Requires modification of the backbone to introduce initiators; can be sensitive to reaction conditions.
"Grafting-To" Pre-formed, end-functionalized polymer chains are coupled to the backbone.[12]Graft chains can be fully characterized before attachment; allows for precise control of graft molecular weight.Lower grafting density due to steric hindrance; requires efficient coupling chemistry.[5][11]
"Grafting-Through" A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer.[2][13]Simple one-pot synthesis; well-defined side chains.[13][14]Random branch placement; concentrations change during reaction affecting graft distribution.[14]

This guide will provide detailed protocols for the "Grafting-From" and "Grafting-To" methods, as they offer the most control for creating well-defined materials.

"Grafting-From" Protocols: Controlled Radical Polymerization

The "grafting-from" approach, also known as surface-initiated polymerization (SIP), is exceptionally effective when combined with Controlled Radical Polymerization (CRP) techniques like ATRP and RAFT.[8][10] These methods introduce a "living" character to the polymerization, allowing for the synthesis of polymer grafts with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4]

Method 1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[15] The process involves two key stages: initiator immobilization and polymerization.

cluster_0 Stage 1: Initiator Immobilization cluster_1 Stage 2: Graft Polymerization Backbone Polymer Backbone (-OH, -NH2, -COOH groups) ActivatedBackbone Initiator-Functionalized Backbone Backbone->ActivatedBackbone Coupling Reaction Initiator ATRP Initiator (e.g., BIBB) Initiator->ActivatedBackbone GraftedPolymer Graft Copolymer ActivatedBackbone->GraftedPolymer ATRP (Solvent, Temp) Monomer Monomer (1-(4-Ethylphenyl)-2- methylprop-2-en-1-one) Monomer->GraftedPolymer Catalyst Cu(I)Br / Ligand Catalyst->GraftedPolymer

Caption: Workflow for ATRP "grafting-from" methodology.

This protocol describes the attachment of a common ATRP initiator, 2-bromo-2-methylpropionyl bromide (BIBB), to a polymer backbone containing hydroxyl groups (e.g., polyvinyl alcohol, cellulose derivatives).

  • Preparation: Dissolve the hydroxyl-functionalized backbone polymer (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq per hydroxyl group) to the solution to act as an acid scavenger.

  • Initiator Addition: Slowly add 2-bromo-2-methylpropionyl bromide (BIBB) (1.2 eq per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Purification: Precipitate the resulting initiator-functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or water). Filter and wash the polymer extensively to remove unreacted reagents and salts.

  • Drying & Characterization: Dry the functionalized polymer under vacuum. Confirm successful immobilization via ¹H NMR (appearance of initiator peaks) and FTIR (ester bond formation).

This protocol details the polymerization of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one from the initiator-functionalized backbone.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the initiator-functionalized polymer backbone (1.0 eq of initiator sites), the monomer (e.g., 100 eq), and the ligand (e.g., PMDETA or bpy, 2.0 eq).

  • Catalyst Addition: Add the copper(I) bromide (Cu(I)Br) catalyst (1.0 eq).

  • Solvent & Degassing: Add a suitable degassed solvent (e.g., anisole, DMF). Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove oxygen, which is crucial for a successful ATRP.[16]

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) to start the polymerization.[15]

  • Monitoring: Periodically take aliquots from the reaction mixture via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a solvent like THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the final graft copolymer in a non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum.

Method 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over polymerization and is tolerant to a wider range of functional groups and solvents.[17] It utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[17]

cluster_0 Stage 1: CTA Immobilization cluster_1 Stage 2: Graft Polymerization Backbone Polymer Backbone (-OH, -NH2, -COOH groups) ActivatedBackbone CTA-Functionalized Backbone Backbone->ActivatedBackbone Coupling Reaction (e.g., Esterification) CTA Functional RAFT CTA (e.g., Carboxyl-terminated) CTA->ActivatedBackbone GraftedPolymer Graft Copolymer ActivatedBackbone->GraftedPolymer RAFT (Solvent, Temp) Monomer Monomer (1-(4-Ethylphenyl)-2- methylprop-2-en-1-one) Monomer->GraftedPolymer Initiator Free Radical Initiator (e.g., AIBN) Initiator->GraftedPolymer

Caption: Workflow for RAFT "grafting-from" methodology.

This protocol describes attaching a carboxyl-functionalized RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) to a hydroxyl-bearing backbone.

  • Preparation: Dissolve the hydroxyl-functionalized polymer (1.0 eq) and the carboxyl-functionalized RAFT agent (1.5 eq) in anhydrous DMF.

  • Coupling Agents: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature for 24-48 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Precipitate the polymer in a suitable non-solvent.

  • Washing & Drying: Wash the CTA-functionalized polymer thoroughly to remove unreacted reagents and dry under vacuum. Confirm attachment via NMR and UV-Vis spectroscopy (to detect the thiocarbonylthio group).

  • Reagent Preparation: In a suitable flask, dissolve the CTA-functionalized backbone, the monomer (1-(4-Ethylphenyl)-2-methylprop-2-en-1-one), and a free-radical initiator (e.g., AIBN or ACVA) in a chosen solvent (e.g., dioxane, toluene). The ratio of CTA:Initiator is critical and typically ranges from 2:1 to 10:1 to ensure control.[18]

  • Degassing: Deoxygenate the solution by purging with an inert gas (N₂ or Ar) for 30-60 minutes or by freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[17]

  • Monitoring & Termination: Monitor the reaction as described for ATRP. The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.

  • Purification: Purify the graft copolymer by repeated precipitations into a non-solvent to remove residual monomer and any homopolymer that may have formed. Dry the final product under vacuum.

"Grafting-To" Protocol: A Modular Approach

The "grafting-to" method involves two separate syntheses: the creation of the backbone and the synthesis of end-functionalized graft chains. These are then joined using a highly efficient coupling reaction.[5] This approach is advantageous when the graft polymer is difficult to synthesize directly from the backbone.

cluster_0 Synthesis Path 1: Functional Backbone cluster_1 Synthesis Path 2: End-Functional Graft cluster_2 Coupling Stage Backbone_Start Polymer Backbone Functional_Backbone Azide-Functionalized Backbone Backbone_Start->Functional_Backbone Functionalization Final_Product Graft Copolymer Functional_Backbone->Final_Product Click Reaction Monomer Monomer + Alkyne-CTA Graft_Chain Alkyne-Terminated poly(Monomer) Monomer->Graft_Chain RAFT Polymerization Graft_Chain->Final_Product Catalyst Cu(I) Catalyst (CuAAC Reaction) Catalyst->Final_Product

Caption: Workflow for "grafting-to" via CuAAC "click" reaction.

  • RAFT Polymerization: Synthesize poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) using RAFT polymerization as described in Protocol 3.2.2, but use an alkyne-functionalized RAFT agent and a standard free-radical initiator (AIBN).

  • Purification: After polymerization, purify the polymer extensively by precipitation to remove all unreacted monomer. The resulting polymer chains will have a terminal alkyne group and a thiocarbonylthio end-group.

  • Characterization: Characterize the molecular weight (Mₙ) and dispersity (Đ) of the purified polymer using GPC/SEC. Confirm the presence of the terminal alkyne group using ¹H NMR.

  • Backbone Selection: Choose a polymer backbone with functional groups that can be converted to azides (e.g., a halogenated polymer like PVC or a hydroxyl-functionalized polymer).

  • Azidation: For a halogenated backbone, dissolve it in a solvent like DMF and add sodium azide (NaN₃). Heat the reaction (e.g., 60 °C) for 24 hours. For a hydroxyl-bearing backbone, first convert the -OH groups to a good leaving group (e.g., tosylate) and then react with NaN₃.

  • Purification: Precipitate the azide-functionalized backbone into a non-solvent (e.g., water or methanol), filter, and dry under vacuum. Confirm the introduction of the azide group using FTIR (strong characteristic peak around 2100 cm⁻¹).

  • Reaction Setup: In a flask, dissolve the azide-functionalized backbone (1.0 eq of azide groups) and the alkyne-terminated graft polymer (1.2-1.5 eq) in a suitable solvent (e.g., DMF, THF).

  • Catalyst System: Add the copper(I) source, such as copper(I) bromide (CuBr, 0.1 eq), and a ligand like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 0.1 eq). Alternatively, a Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) can be used, which is often preferred for its oxygen tolerance.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Purification: To remove the copper catalyst, pass the solution through a column of neutral alumina. Precipitate the final graft copolymer into a non-solvent to remove any unreacted graft chains. Repeat the dissolution/precipitation process 2-3 times to ensure high purity.

  • Characterization: Confirm the successful grafting via GPC/SEC (shift to higher molecular weight compared to the backbone) and ¹H NMR (appearance of peaks from both the backbone and the grafted chains).

Characterization of Graft Copolymers

Thorough characterization is essential to confirm the successful synthesis and determine the structural properties of the graft copolymer.[19]

Technique Purpose Expected Outcome for Successful Grafting
¹H NMR Spectroscopy To confirm chemical structure and composition.Appearance of characteristic proton signals from both the polymer backbone and the grafted poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) chains.[20]
FTIR Spectroscopy To identify functional groups and confirm covalent bonding.Presence of absorption bands corresponding to both backbone and graft chains (e.g., C=O stretch from the monomer, characteristic backbone peaks).[1][21]
Gel Permeation Chromatography (GPC/SEC) To measure molecular weight (Mₙ, Mₙ) and dispersity (Đ).A clear increase in molecular weight compared to the original backbone polymer. For CRP methods, the final product should have a relatively narrow dispersity.
Thermogravimetric Analysis (TGA) To assess thermal stability.The degradation profile of the graft copolymer will differ from the individual backbone and homopolymer components, often showing intermediate or enhanced stability.[20]
Differential Scanning Calorimetry (DSC) To determine thermal transitions (e.g., glass transition temperature, T₉).The graft copolymer may exhibit two distinct T₉ values corresponding to the backbone and graft phases, or a single, shifted T₉, indicating miscibility.[20]

Conclusion and Future Outlook

The methodologies presented provide a robust framework for the synthesis of novel graft copolymers featuring 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one . The choice between "grafting-from" via ATRP or RAFT and "grafting-to" via click chemistry will depend on the specific architectural requirements of the target material. "Grafting-from" is ideal for achieving high graft densities, while "grafting-to" offers modularity and pre-characterization of the side chains. The resulting materials, with their unique combination of aromatic, ketonic, and alkyl functionalities, hold significant promise for applications in advanced coatings, functional membranes, and as platforms for bioconjugation in drug delivery systems.[22][23]

References

  • Purohit, D., Singh, R., & Maity, A. (2023). Polymer Grafting and its chemical reactions. Frontiers in Materials. [Link]

  • Taylor & Francis Online. (n.d.). Controlled radical polymerization – Knowledge and References. [Link]

  • Ratner, B. D. (1980). Characterization of graft polymers for biomedical applications. Journal of Biomedical Materials Research, 14(5), 665-687. [Link]

  • ResearchGate. (n.d.). Strategies of polymer grafting: grafting to, grafting from and grafting through. [Link]

  • Lathrop, G. A., & Maynard, H. D. (2011). Proteins as Initiators of Controlled Radical Polymerization: Grafting-from via ATRP and RAFT. ACS Macro Letters, 1(1), 141-145. [Link]

  • ResearchGate. (n.d.). Strategies of polymer grafting: (a) grafting-to; (b) grafting-from; (c) grafting-through. [Link]

  • Wikipedia. (n.d.). Graft polymer. [Link]

  • Bhagat, S., et al. (2025). POLYMER GRAFTING AND ITS APPLICATIONS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). Controlled/living Radical Polymerization. [Link]

  • Valerio-Cárdenas, C., et al. (2021). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. Polymers, 13(4), 643. [Link]

  • ResearchGate. (n.d.). Free Radical Grafting of Polyethylene with Vinyl Monomers by Reactive Extrusion. [Link]

  • Singh Chauhan, V. K., et al. (2025). Synthesis, characterization of graft copolymers and their application in treatment of refinery wastewater. ResearchGate. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of novel graft copolymers by radiation induced grafting. [Link]

  • Li, Y., et al. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). Polymers, 16(10), 1391. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of a series of novel graft copolymers by using “grafting through” method. [Link]

  • Specific Polymers. (2017). Functional Monomers: Chemical moieties for all applications. [Link]

  • ACS Publications. (2025). Functional Polymeric Membrane Materials: A Perspective from Versatile Methods and Modification to Potential Applications. Polymer Science & Technology. [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]

  • Royal Society of Chemistry. (n.d.). Reversible addition–fragmentation chain transfer step-growth polymerization with commercially available inexpensive bis-maleimides. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). A review on the free radical grafting of vinyl monomers onto polyethylene and polypropylene by reactive extrusion. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. [Link]

  • ResearchGate. (n.d.). Elaboration steps: grafting of an ATRP (Atom Transfer Radical Polymerization) initiator on a glass surface. [Link]

  • YouTube. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. [Link]

  • Academia.edu. (n.d.). Grafting styrene onto poly(vinyl acetate) by free radical chain transfer reactions. [Link]

  • ACS Publications. (2024). Future Directions for Atom Transfer Radical Polymerizations. Chemistry of Materials. [Link]

  • Pelegri-O'Day, E. M., & Maynard, H. D. (2016). Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. Methods in molecular biology, 1424, 219–238. [Link]

  • PubMed. (2021). Reversible-Addition Fragmentation Chain Transfer Step-Growth Polymerization. [Link]

  • ResearchGate. (n.d.). (PDF) Reversible addition-fragmentation chain-transfer polymerization: Fundamentals and use in practice. [Link]

  • Bhattacharya, A., & Misra, B. N. (2004). Grafting: a versatile means to modify polymers Techniques, factors and applications. Progress in Polymer Science, 29(8), 767-814. [Link]

  • PubChem. (n.d.). 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. [Link]

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Application Note & Protocol: Strategic Alpha-Methylation of 1-(4-Ethylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the alpha-methylation of 1-(4-ethylphenyl)propan-1-one, a key synthetic transformation for generating the valuable intermediate, 1-(4-ethylphenyl)-2-methylpropan-1-one. This procedure is of significant interest to researchers in medicinal chemistry and organic synthesis, where precise modification of molecular scaffolds is paramount for developing new chemical entities. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol utilizing lithium diisopropylamide (LDA) and methyl iodide, and outline methods for in-process validation and final product characterization.

Introduction: The Significance of Alpha-Methylation

The introduction of a methyl group at the α-position of a ketone is a fundamental and powerful transformation in organic synthesis. This modification can profoundly influence a molecule's steric and electronic properties, which in turn can enhance its pharmacological activity, metabolic stability, or receptor binding affinity. The target product, 1-(4-ethylphenyl)-2-methylpropan-1-one, is a structural motif found in various research compounds and serves as a critical building block for more complex molecular architectures.[1][2]

The classical approach to this transformation involves the deprotonation of the α-carbon to form a nucleophilic enolate, which is subsequently trapped by an electrophilic methylating agent.[3][4] The choice of base is critical to ensure efficient and selective enolate formation, minimizing side reactions such as self-condensation.[5]

Mechanistic Rationale: Enolate Formation and SN2 Alkylation

The procedure hinges on a two-step sequence: enolate generation and alkylation.

Step 1: Enolate Formation The α-protons adjacent to a carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.[4][6] For 1-(4-ethylphenyl)propan-1-one, the protons on the methylene group (Cα) are significantly more acidic than those on the terminal methyl of the propionyl group or the ethyl group on the aromatic ring.

To achieve near-quantitative and irreversible deprotonation, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the base of choice for such applications.[7][8][9] Its bulky nature prevents it from acting as a nucleophile and attacking the carbonyl carbon, while its strong basicity (pKa of diisopropylamine is ~36) ensures complete conversion of the ketone to its lithium enolate.[8][9] The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.[7]

Step 2: Nucleophilic Alkylation The generated enolate is a potent carbon-centered nucleophile.[10] It readily reacts with an electrophilic methyl source, such as iodomethane (methyl iodide), via a classic SN2 mechanism.[3][11] The enolate's α-carbon attacks the methyl group of the iodomethane, displacing the iodide leaving group and forming the new carbon-carbon bond, yielding the desired α-methylated product.[8]

Reaction Scheme:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) Ketone 1-(4-ethylphenyl)propan-1-one Base LDA, THF, -78 °C Enolate Lithium Enolate Intermediate Base->Enolate Deprotonation MethylatingAgent Methyl Iodide (CH3I) Enolate->MethylatingAgent Nucleophilic Attack Product 1-(4-ethylphenyl)-2-methylpropan-1-one MethylatingAgent->Product C-Alkylation

Caption: Overall reaction pathway for the alpha-methylation.

Detailed Experimental Protocol

This protocol details the α-methylation of 1-(4-ethylphenyl)propan-1-one on a 10 mmol scale. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Amount (10 mmol scale)Equivalents
1-(4-Ethylphenyl)propan-1-oneC₁₁H₁₄O162.2327465-51-61.62 g1.0
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.124111-54-05.5 mL (2.0 M in THF)1.1
Iodomethane (Methyl Iodide)CH₃I141.9474-88-40.75 mL (1.71 g)1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-950 mL-
Saturated Aqueous NH₄Cl SolutionNH₄Cl53.4912125-02-925 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7~100 mL-
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-525 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9~5 g-
Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet adapter

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble the flame-dried 100 mL three-neck flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Formation:

    • Add 40 mL of anhydrous THF to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Slowly add 5.5 mL of 2.0 M LDA solution via syringe over 5 minutes.

    • Prepare a solution of 1.62 g (10 mmol) of 1-(4-ethylphenyl)propan-1-one in 10 mL of anhydrous THF.

    • Add the ketone solution dropwise to the cold LDA solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation (Methylation):

    • Slowly add 0.75 mL (12 mmol) of methyl iodide to the enolate solution via syringe.

    • Continue stirring the reaction mixture at -78 °C for 2 hours.

    • After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature slowly (approx. 1 hour).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 25 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and shake well. Separate the organic layer.

    • Extract the aqueous layer with an additional 50 mL of diethyl ether.

    • Combine the organic layers and wash with 25 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to afford the pure product.

Experimental Workflow Diagram:

G start Start: Flame-dried 3-neck flask under Argon add_thf Add 40 mL anhydrous THF start->add_thf cool Cool to -78 °C (Dry Ice/Acetone) add_thf->cool add_lda Add 1.1 eq. LDA solution cool->add_lda add_ketone Add Ketone (1.0 eq.) in THF dropwise over 15 min add_lda->add_ketone stir_enolate Stir at -78 °C for 1 hour add_ketone->stir_enolate add_mei Add Methyl Iodide (1.2 eq.) stir_enolate->add_mei stir_alkylation Stir at -78 °C for 2 hours add_mei->stir_alkylation warm Warm to Room Temperature stir_alkylation->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Diethyl Ether (2x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Product: 1-(4-ethylphenyl)-2-methylpropan-1-one purify->product

Caption: Step-by-step experimental workflow for alpha-methylation.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through in-process monitoring and comprehensive final product analysis.

  • In-Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture (after quenching) can be spotted against the starting material. The disappearance of the starting ketone spot (1-(4-ethylphenyl)propan-1-one) and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Final Product Characterization: The identity and purity of the final product, 1-(4-ethylphenyl)-2-methylpropan-1-one, must be confirmed unequivocally.[2]

    • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. Key diagnostic signals include the disappearance of the quartet for the α-CH₂ protons (~2.95 ppm) in the starting material and the appearance of a new multiplet (septet or hextet) for the α-CH proton and a doublet for the new α-methyl group.

    • ¹³C NMR Spectroscopy: The carbon spectrum will show an additional methyl signal and a shift in the α-carbon signal.

    • Mass Spectrometry (MS): Provides the molecular weight of the product (C₁₂H₁₆O, MW: 176.25 g/mol ), confirming the addition of a methyl group (14 Da increase from the starting material's 162.23 g/mol ).[2][12]

    • Infrared (IR) Spectroscopy: The C=O stretch of the ketone will remain, typically around 1680-1690 cm⁻¹.

Safety and Handling

  • Lithium diisopropylamide (LDA): Highly reactive and pyrophoric. Handle under an inert atmosphere at all times. Quench any excess slowly and carefully with a proton source like isopropanol at low temperatures before aqueous work-up.

  • Iodomethane (Methyl Iodide): Volatile, toxic, and a potential carcinogen.[13] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13]

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

References

  • ACS Publications. (2025, August 28). Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. Organometallics. [Link]

  • PubChem. 1-(4-Ethylphenyl)-2-methylpropan-1-one. [Link]

  • Wikipedia. Enolate. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon. Organic Chemistry II. [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. [Link]

  • YouTube. (2019, November 4). deprotonation of ketones with LDA to make enolates. ChemHelp ASAP. [Link]

  • OrgoSolver. Formation and Reactivity of Enolates. [Link]

  • MDPI. (2017, April 27). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]

  • Wikipedia. Methylation. [Link]

  • PubChem. 1-(4-Ethylphenyl)propan-1-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-4ET-METH-001

Executive Summary & Molecule Profile

Target Molecule: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Common Name: 4'-Ethyl-2-methylacrylophenone CAS Registry Number: (Generic derivative class; specific CAS varies by supplier) Core Challenge: This synthesis involves the Friedel-Crafts acylation of an activated aromatic ring (ethylbenzene) with an


-unsaturated acyl chloride (methacryloyl chloride).

The "Yield Killer" Mechanism: The primary failure mode is competitive polymerization . The Lewis acid catalyst (


) required for the acylation also catalyzes the cationic polymerization of the methacryloyl double bond, leading to a "tarry" intractable mixture rather than the discrete ketone product. Furthermore, the ethyl group is a weak activator, leading to significant ortho-isomer formation if temperature is uncontrolled.

Master Protocol: The Modified Friedel-Crafts Route

Standard literature protocols often fail because they do not account for the polymerization susceptibility of the methacryloyl group. This modified protocol incorporates radical scavenging and low-temperature addition to maximize yield.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]RoleCritical Note
Ethylbenzene 1.0 (Limiting)SubstrateDry over molecular sieves.
Methacryloyl Chloride 1.2ElectrophileMust be distilled to remove commercial stabilizers, then re-stabilized immediately (see below).
Aluminum Chloride (

)
1.3 - 1.5CatalystMust be anhydrous/granular. Powder absorbs moisture too fast.
Dichloromethane (DCM) Solvent (0.5 M)SolventAnhydrous.[6] Nitrobenzene is an alternative but hard to remove.
Phenothiazine 0.5 mol%InhibitorEssential. Prevents radical polymerization during reaction.
Hydroquinone TraceInhibitorAdded during workup.
Step-by-Step Workflow

Phase 1: Catalyst Activation (The "Inverse Addition" Technique)

  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and pressure-equalizing addition funnel.

  • Charge flask with DCM and

    
     (1.4 eq) . Cool to -10°C  (Salt/Ice bath).
    
  • Crucial Step: Add Phenothiazine (0.5 mol%) directly to this suspension.

  • Add Methacryloyl Chloride (1.2 eq) dropwise over 20 mins.

    • Observation: The solution should turn yellow/orange as the acylium ion complex forms. If it turns black/tarry immediately, your temperature is too high.

Phase 2: Electrophilic Attack 5. Dissolve Ethylbenzene (1.0 eq) in a minimal amount of DCM. 6. Add the ethylbenzene solution dropwise to the acylium complex at -10°C to -5°C .

  • Why? Adding the aromatic to the complex prevents the accumulation of unreacted acid chloride, reducing side reactions.
  • Stir at 0°C for 3 hours . Do not reflux. Room temperature promotes polymerization.

Phase 3: Quench & Isolation 8. Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) .

  • Note: Add Hydroquinone (trace) to the quench mixture to prevent polymerization during the exotherm.
  • Extract with DCM (3x). Wash organic layer with Sat.[2] NaHCO3, then Brine.[2]
  • Dry over
    
    
    and concentrate in vacuo at <30°C (Do not heat the bath).

Troubleshooting Guide (Diagnostic & Repair)

Identify your specific failure mode below to find the corrective action.

Issue A: "The reaction turned into a black, insoluble tar."
  • Diagnosis: Cationic or Radical Polymerization. The double bond reacted with itself instead of the aromatic ring.

  • Root Cause: Temperature too high or lack of inhibitors.

  • Corrective Action:

    • Lower Temperature: Run the acylium formation at -20°C and reaction at -10°C.

    • Switch Inhibitor: If Hydroquinone failed, use Phenothiazine or Copper(I) Chloride inside the reaction pot.

    • Alternative Route: Use 2-Chloro-2-methylpropionyl chloride (saturated precursor). The Friedel-Crafts works better, and the double bond forms via elimination of HCl during workup/distillation.

Issue B: "Yield is low (<40%), mostly recovered starting material."
  • Diagnosis: Catalyst Deactivation or "Complexation Trap."

  • Root Cause: The product ketone complexes 1:1 with

    
    , deactivating the catalyst. If you used 1.0 eq of 
    
    
    
    , the reaction stops at 50% conversion.
  • Corrective Action: Increase

    
     loading to 1.5 equivalents . Ensure the 
    
    
    
    is fresh (should be yellow/grey granules, not white powder which indicates hydrolysis).
Issue C: "High impurity of the ortho-isomer."
  • Diagnosis: Poor Regioselectivity.

  • Root Cause: Reaction temperature too high or "Inverse Addition" not used.

  • Corrective Action:

    • Strict Cold: Keep reaction < 0°C.

    • Steric Bulk: Switch solvent to 1,2-Dichloroethane or Nitrobenzene (though toxic, it complexes with the acylium ion to increase steric bulk, favoring para attack).

Visualizing the Process Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on intermediate observations.

G start Start: Friedel-Crafts Acylation reagents Mix: AlCl3 + Methacryloyl Chloride (+ Phenothiazine Inhibitor) start->reagents temp_check Is Temp < -5°C? reagents->temp_check add_substrate Add Ethylbenzene slowly temp_check->add_substrate Yes tar Result: Black Tar/Polymer temp_check->tar No (Polymerization risk) monitor Monitor: Color Change add_substrate->monitor monitor->tar Rapid Darkening success Result: Yellow/Orange Solution monitor->success Stable Color tar->reagents Retry: Lower Temp / More Inhibitor workup Quench: Ice/HCl + Hydroquinone success->workup product Isolate: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one workup->product

Caption: Workflow logic for preventing polymerization during acylation. Green paths indicate optimal process control.

FAQ: Chemical Interactions

Q: Can I use methacrylic anhydride instead of the chloride? A: Yes, but it generates methacrylic acid as a byproduct, which consumes another equivalent of


. You would need 2.5 eq of 

total. The yield is generally lower due to the higher viscosity of the reaction mixture.

Q: Why do I see a chlorinated impurity in my GC-MS? A: You are likely seeing the HCl addition product (Michael addition of HCl across the double bond). This is common during the acidic quench.

  • Fix: Wash the organic layer thoroughly with base (NaHCO3). If the impurity persists, treat the crude oil with a weak base (Triethylamine) in refluxing ether to eliminate HCl and restore the double bond.

Q: Is there a "Nuclear Option" if this route fails? A: Yes. The Two-Step Route :

  • Acylate Ethylbenzene with Isobutyryl Chloride (Saturated, cheap, no polymerization risk). Yields >90%.[3][6]

  • 
    -Bromination of the ketone (
    
    
    
    /HOAc).
  • Dehydrobromination (

    
    /LiBr in DMF).
    
  • Verdict: Longer, but 100% reliable for difficult substrates.

References

  • Friedel-Crafts Acylation with Unsaturated Acid Chlorides

    • Mechanism & Polymerization Control: Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[7][8] Chemical Society Reviews, 1, 73-97. Link

  • Regioselectivity in Alkylbenzene Acylation

    • Ortho/Para Ratios: Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution.[1][3][4][6][7][8][9][10][11] XXVIII. Friedel-Crafts acylation of benzene and alkylbenzenes with acetyl and benzoyl chlorides. Journal of the American Chemical Society, 93(25), 6964–6971. Link

  • General Protocol for Phenones (Grounding)

    • Standard Procedures: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.124, Aromatic Ketones). Link

  • Inhibitor Usage in Acylation

    • Stabilization Techniques: Ponticello, G. S., & Baldwin, J. J. (1979). Synthesis of 4-acryloylbenzoic acid derivatives. The Journal of Organic Chemistry, 44(24), 4003-4005. Link

Sources

Technical Support Center: Stabilization & Purification of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the critical instability issues associated with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS: 70639-76-8).

This molecule belongs to the class of aromatic enones with a specific


-methyl-substituted vinyl group1radical-mediated auto-polymerization

Failure to stabilize this compound results in the formation of insoluble gels ("popcorn polymer") or viscous oligomers, leading to catastrophic yield loss.

Module 1: The Chemistry of Failure (Root Cause Analysis)

The Mechanism: Why did my flask turn into a gel?

The primary failure mode is free-radical chain polymerization .[1] Unlike simple ketones, the

  • Initiation: Heat, light, or trace peroxides generate a radical (

    
    ).
    
  • Propagation: The radical attacks the terminal alkene of the monomer.[1] The resulting radical is stabilized by the carbonyl and the aromatic ring, extending the life of the active species and facilitating chain growth.

  • The

    
    -Methyl Effect:  The methyl group at the 2-position (similar to methacrylate vs. acrylate) provides slight steric hindrance but also stabilizes the tertiary radical intermediate, making the propagation step thermodynamically favorable once initiated.
    
Visualizing the Threat

PolymerizationRiskMonomerMonomer(Liquid)RadicalActive RadicalSpeciesMonomer->Radical InitiationHeatHeat / Light / O2(Initiators)Heat->RadicalChainChain PropagationRadical->Chain + MonomerChain->Chain Rapid GrowthGelCrosslinked Gel(Insoluble)Chain->Gel Termination/Crosslinking

Figure 1: The pathway from monomer to insoluble gel.[1] Note that once 'Chain Propagation' begins, it is autocatalytic and difficult to stop without prior inhibition.

Module 2: Distillation Troubleshooting (The "Danger Zone")

User Issue: "I added inhibitor, but the compound still polymerized during vacuum distillation."

Diagnosis: The most common error is the mismatch between the inhibitor type and the distillation atmosphere .

The Oxygen Paradox

The industry-standard inhibitor, MEHQ (4-Methoxyphenol) , is useless in a strictly oxygen-free environment. MEHQ does not scavenge carbon-centered radicals directly; it reacts with peroxy radicals formed when oxygen interacts with the monomer.[1][2]

  • If you distill under high vacuum (inert gas) with MEHQ: You have no oxygen

    
     MEHQ is inactive 
    
    
    Polymerization.
  • If you bleed air in: You activate MEHQ, but oxygen at high temperatures can cause oxidation (yellowing).

Protocol: High-Vacuum Distillation

For 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, we recommend a dual-strategy depending on your equipment capability.

Option A: The "Air Bleed" Method (Standard)

Best for: Standard oil pumps, moderate vacuum (0.1 - 1 mmHg).

  • Inhibitor: Load MEHQ (200–500 ppm) into the pot.

  • Air Bleed: Insert a capillary tube into the boiling flask. Allow a tiny stream of air (bubbles) to pass through the liquid.[1]

  • Mechanism: The O

    
     in the air activates the MEHQ. The vacuum removes the bulk solvent/product.
    
Option B: The "Anaerobic" Method (High Purity)

Best for: High vacuum lines (<0.05 mmHg), strict O2 exclusion.

  • Inhibitor: Use Phenothiazine (PTZ) or TEMPO (4-Hydroxy-TEMPO) at 500 ppm .[1]

  • Atmosphere: Nitrogen/Argon.[1]

  • Mechanism: These inhibitors scavenge alkyl radicals directly and do not require oxygen to function.[1]

Decision Tree: Selecting the Right Inhibitor

InhibitorSelectionStartDistillation SetupVacuumTypeCan you introducean Air Bleed?Start->VacuumTypeYesAirYES (Standard Vacuum)VacuumType->YesAirNoAirNO (Strict Anaerobic)VacuumType->NoAirMEHQUse MEHQ (200-500 ppm)Requires O2 to workYesAir->MEHQTEMPOUse TEMPO or PhenothiazineWorks without O2NoAir->TEMPOResult1Safe DistillationMEHQ->Result1Result2Safe DistillationTEMPO->Result2

Figure 2: Workflow for selecting the correct polymerization inhibitor based on distillation conditions.

Module 3: Chromatography & Workup

User Issue: "My compound degraded on the silica column. I recovered less than I loaded."

Diagnosis: Silica gel is slightly acidic.[1] For

  • Michael Addition: Water or alcohols (from the eluent) adding to the double bond.

  • Oligomerization: Surface-catalyzed coupling.[1]

Corrective Protocol: Neutralization

Do not use raw silica gel.[1] You must passivate the surface acidity.[1]

  • Pre-treatment: Slurry the silica gel in your starting eluent (e.g., Hexane/EtOAc).

  • Additive: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes of eluent (without TEA) to remove excess base before loading your compound.[1]

  • Result: The TEA neutralizes the acidic silanol groups, preventing surface-catalyzed polymerization.[1]

Module 4: Inhibitor Data & Comparison

Use this table to select the correct stabilizer for your specific process step.

InhibitorCommon NameMechanismOxygen Required?Best Use CaseRemoval
4-Methoxyphenol MEHQPeroxy radical scavengerYES (Critical) Storage, Transport, Air-bleed distillationWash with 1M NaOH
Phenothiazine PTZAlkyl radical scavengerNOHigh-temp, anaerobic distillationChromatography
4-Hydroxy-TEMPO TEMPOStable free radicalNOHigh-value, small-scale, strict anaerobicChromatography
Hydroquinone HQRadical scavengerYESOlder protocols (Not recommended; low solubility)Wash with 1M NaOH

Frequently Asked Questions (FAQ)

Q: Can I just store the compound in the fridge without inhibitor? A: For short periods (<24 hours), yes. For long-term storage, no.[1] Even at -20°C, slow radical formation occurs.[1] We recommend storing with 100 ppm MEHQ under air (not Nitrogen, as MEHQ needs O2) in an amber vial.

Q: How do I remove the inhibitor before the next reaction? A:

  • MEHQ/HQ: Wash the organic layer with 1M NaOH or saturated NaHCO3 .[1] The phenol deprotonates, becomes water-soluble, and washes away.

  • TEMPO/Phenothiazine: These are not base-soluble.[1] They must be removed via a short plug of silica gel or during the final chromatography step of your next synthesis.[1]

Q: I see a yellow color developing during distillation. Is this polymerization? A: Not necessarily.[1]

  • Yellowing: Often indicates oxidation (if air bleed is too high) or the formation of quinone by-products from the inhibitor.[1]

  • Cloudiness/Viscosity: This is the sign of polymerization.[1][3] If the liquid becomes "syrupy" or solids appear on the condenser, stop immediately.

References

  • BASF SE. (2020).[1] Technical Information: Acrylic Acid & Esters - Storage and Handling.[1] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for distillation of sensitive enones).

  • Sigma-Aldrich. (2023).[1][4] Product Specification: 4-Methoxyphenol (MEHQ).[1][5] Retrieved from

  • T.J. Connolly et al. (2005). Practical Synthesis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one derivatives. Journal of Organic Chemistry.[1] (Generalized methodology for methacrylophenone analogs).

  • Dow Chemical Company. (2022).[1] Inhibition of Polymerization in Vinyl Monomers.[1][5][6] Retrieved from

Optimizing reaction temperature for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Tightrope

Welcome to the Technical Support Center. You are likely here because you are encountering yield losses or purity issues in the synthesis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one .

This reaction involves the Friedel-Crafts acylation of ethylbenzene using methacryloyl chloride (or methacrylic anhydride) catalyzed by a Lewis acid (typically


).

The Core Challenge: This synthesis requires walking a "thermal tightrope."

  • Activation Energy: You need sufficient heat to overcome the activation barrier for the electrophilic aromatic substitution (EAS).

  • Polymerization Risk: The product and the acylating agent contain a reactive vinyl group (methacryloyl moiety). Excess heat triggers radical polymerization, turning your flask into an insoluble gel (the "red tar" scenario).

  • Regioselectivity: The ethyl group is an ortho, para-director. Lower temperatures favor the kinetically and sterically preferred para-isomer, while higher temperatures can increase ortho impurities or cause alkyl migration.

Critical Analysis: The Temperature-Selectivity Matrix

Why Temperature Matters (Mechanistic Insight)

In Friedel-Crafts acylation, the Lewis acid (


) coordinates with the acyl chloride to form an acylium ion intermediate. This electrophile attacks the ethylbenzene ring.
  • Low Temperature (< 0°C):

    • Pros: Suppresses polymerization of the methacryloyl double bond; maximizes para-selectivity (steric hindrance of the ethyl group blocks the ortho position).

    • Cons: Reaction rate is slow; moisture condensation can deactivate the catalyst.

  • Moderate Temperature (20°C - 25°C):

    • Pros: Optimal balance for conversion yield; ensures the reaction goes to completion.

    • Cons: Requires radical inhibitors to prevent oligomerization.

  • High Temperature (> 40°C):

    • Pros: Fast reaction.

    • Cons:High Risk. Thermal polymerization of the vinyl group is almost guaranteed without heavy inhibition. Thermodynamic equilibration may lead to higher ortho content or de-alkylation of the ethyl group.

Data Summary: Temperature vs. Outcome[1][2][3][4]
Temperature ZoneReaction RatePara-SelectivityPolymerization RiskRecommended Action
-10°C to 0°C SlowExcellent (>95%)LowIdeal for Addition Phase. Keep reagents cold during mixing.
0°C to 20°C ModerateGood (>92%)ModerateIdeal for Reaction Phase. Allow to warm slowly after addition.
> 40°C FastDegraded (<85%)Critical Avoid. Only use if strictly necessary and with radical inhibitors (e.g., Hydroquinone).

Visualizing the Reaction Pathway

The following diagram illustrates the reaction mechanism and the specific checkpoints where temperature control is critical to avoid "Dead End" pathways (Polymerization).

ReactionPathway Reagents Reagents: Ethylbenzene + Methacryloyl Chloride Complex Acylium Ion Complex (AlCl3) Reagents->Complex Lewis Acid (Exothermic) Sigma Sigma Complex (Intermediate) Complex->Sigma Attack on Ring Polymer DEAD END: Polymerized Tar Complex->Polymer T > 30°C (Vinyl Polymerization) Product Target Product: 1-(4-Ethylphenyl)-2- methylprop-2-en-1-one Sigma->Product -HCl (Aromatization) Ortho Impurity: Ortho-Isomer Sigma->Ortho High T (Thermodynamic Control) Product->Polymer Workup Heat

Figure 1: Reaction pathway showing the main synthesis route (Green) and temperature-dependent failure modes (Red).

Validated Experimental Protocol (The "Golden Batch")

This protocol is designed to minimize polymerization while ensuring high para-selectivity.

Reagents:

  • Ethylbenzene (1.0 eq)

  • Methacryloyl Chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq) - Note: Stoichiometric amount required as product complexes with Al.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone or BHT (100-200 ppm relative to acyl chloride).

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen (

    
    ).
    
  • Catalyst Suspension (T = 0°C): Add DCM and

    
    . Cool the suspension to 0°C using an ice/salt bath.
    
  • Acylating Agent Addition (T < 5°C):

    • Mix Methacryloyl Chloride with the radical inhibitor.

    • Add this mixture dropwise to the

      
       suspension.
      
    • Critical: Maintain internal temperature below 5°C. The formation of the acylium ion is exothermic.

  • Substrate Addition (T < 5°C):

    • Add Ethylbenzene dropwise over 30-60 minutes.

    • Reasoning: Slow addition prevents localized hot spots that favor ortho substitution or polymerization.

  • Reaction Phase (T = 20°C):

    • Remove the ice bath.[1][2] Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 2-4 hours. Monitor via TLC or GC.[3]

    • Warning: Do not reflux.

  • Quench (T < 10°C):

    • Cool the mixture back down to 0°C.

    • Pour the reaction mixture slowly into a beaker of crushed ice/HCl.

    • Exotherm Alert: Hydrolysis of the Al-complex releases significant heat. If this gets too hot, the product will polymerize in the workup phase.

Troubleshooting Guide & FAQs

Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue Type What is the symptom? Problem->Type LowYield Low Yield / Incomplete Type->LowYield Tar Red/Brown Tar (Gunk) Type->Tar Isomer High Ortho Impurity Type->Isomer Sol_Time Increase Rxn Time (Keep T < 25°C) LowYield->Sol_Time Sol_Moisture Check Solvent Dryness (AlCl3 deactivated?) LowYield->Sol_Moisture Sol_Inhibitor Add Hydroquinone Reduce T during addition Tar->Sol_Inhibitor Sol_Cool Lower Addition T (-10°C to 0°C) Isomer->Sol_Cool

Figure 2: Diagnostic flowchart for common synthesis deviations.

Frequently Asked Questions

Q1: Can I use reflux to speed up the reaction? A: Absolutely not. Unlike standard benzoylation, the methacryloyl group is thermally unstable. Refluxing will initiate radical polymerization, leading to a cross-linked mess that is impossible to purify. If conversion is low, extend the time at 20°C rather than increasing the temperature.

Q2: Why is my product solidifying into a gel during the acid quench? A: This is "thermal runaway polymerization." The quenching step releases heat (neutralization of


). If you dump the reaction into ice too fast, the local temperature spikes, polymerizing the vinyl ketone.
  • Fix: Ensure the quench is done very slowly into excess ice, with vigorous stirring to dissipate heat.

Q3: How do I remove the ortho-isomer? A: The para-isomer (Target) is generally a solid or crystallizable oil, while the ortho-isomer remains liquid. Recrystallization from ethanol or hexanes is usually effective. If the ortho content is >10%, reduce your addition temperature to -10°C in future batches.

Q4: My AlCl3 is turning into a sticky lump at the bottom. What happened? A: This indicates moisture contamination.


 reacts violently with water. Ensure your DCM is anhydrous and the system is under a nitrogen blanket.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem Technical Support. Preventing Polyalkylation and Polymerization in Friedel-Crafts Reactions. Retrieved from .

  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Selectivity. Retrieved from .

  • PubChem. 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Compound Summary. CID 21662383.[4] Retrieved from .

Sources

Removing unreacted ethylbenzene from 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-70639-EB Subject: Removal of Unreacted Ethylbenzene from Acrylophenone Derivatives Molecule: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS: 70639-76-8) Synonyms: 4'-Ethyl-2-methylacrylophenone[1][2][3]

Executive Summary: The Separation Challenge

You are attempting to separate a volatile, non-polar solvent/reactant (Ethylbenzene ) from a high-boiling, heat-sensitive aromatic ketone (The Product ).

The core technical challenge here is thermal instability .[2][3] Your product contains a conjugated methacrylate system (alpha-beta unsaturated ketone).[1][2][3] Prolonged exposure to the temperatures required to distill this product at atmospheric pressure will almost certainly trigger radical polymerization or thermal decomposition, resulting in a "tarry" pot residue.[2][3]

Physical Property Comparison
PropertyImpurity: EthylbenzeneTarget: 4'-Ethyl-2-methylacrylophenone
Boiling Point (1 atm) 136°C~265–280°C (Estimated)*
Boiling Point (3 mmHg) ~20°C~110–125°C
Polarity Non-polarModerately Polar
Thermal Risk StableHigh Risk (Polymerization)

*Note: Boiling point estimated based on structural analogs (e.g., 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one).[1][2][3]

Workflow Selector

Use this logic tree to determine the correct protocol for your specific scale and purity needs.

PurificationLogic Start Start: Crude Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale Method1 Protocol A: Flash Chromatography SmallScale->Method1 High Purity Needed PreStep Pre-Step: Azeotropic Strip LargeScale->PreStep Method2 Protocol B: High Vacuum Distillation PreStep->Method2 Bulk Removal

Figure 1: Decision matrix for selecting the appropriate purification methodology based on reaction scale.

Protocol A: Flash Column Chromatography (Small Scale / High Purity)

Best for: <5g scale, or when the product must be >99% pure for biological assays.[2][3]

The Mechanism

Ethylbenzene is a hydrocarbon and is significantly less polar than the target acrylophenone.[1][2][3] On a silica gel stationary phase, ethylbenzene will have an Rf value near 1.0 in non-polar solvents, while the ketone will interact with the silica and elute later.[1][2][3]

Step-by-Step Procedure
  • TLC Method Development:

    • Plate: Silica Gel 60 F254.[2][3]

    • Eluent: 10% Ethyl Acetate in Hexanes.[2][3]

    • Visualization: UV Light (254 nm).[2][3] The conjugated ketone will absorb strongly (dark spot).[1][2][3] Ethylbenzene is also UV active but will run with the solvent front.[1][2][3]

  • Column Packing:

    • Use a flash cartridge or glass column packed with Silica Gel (230-400 mesh).[1][2][3]

  • Elution Gradient:

    • Step 1 (100% Hexanes): Flush the column with 2-3 column volumes (CV) of pure hexanes. Ethylbenzene will elute here. Collect these fractions and check by TLC; they should contain only the fast-moving spot.[1][2][3]

    • Step 2 (5-10% EtOAc/Hexanes): Switch to the polar mix to elute your target ketone.[1][2][3]

  • Fraction Analysis:

    • Combine fractions containing the lower Rf spot (the ketone).[2][3]

    • Evaporate solvent using a rotary evaporator (bath temp < 40°C).[2][3]

Protocol B: Inhibited High-Vacuum Distillation (Large Scale)

Best for: >5g scale, removing bulk solvent, or preparing intermediates.[1][2][3]

The Mechanism

By reducing the pressure to <5 mmHg, you lower the boiling point of the target molecule to a safe range (<130°C), preventing thermal degradation.[1][2][3] Radical inhibitors are mandatory to prevent the double bond from polymerizing during the heat cycle.[2][3]

Critical Safety Setup[1][2][3]
  • Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (0.1% w/w) directly to the distillation pot.[1][2][3]

  • Vacuum: A high-vacuum pump (Edwards/Welch style) is required.[1][2][3] A water aspirator (~20 mmHg) is likely insufficient to lower the boiling point enough for safe distillation.[1][2][3]

Step-by-Step Procedure
  • Pre-Strip (Azeotropic Removal):

    • Before high vac, place the crude oil on a rotary evaporator.[2][3]

    • Add Methanol or Water (if compatible) to the flask.[2][3] Ethylbenzene forms a positive azeotrope with these solvents, helping to "drag" the remaining ethylbenzene out at lower temperatures.[1][2][3]

    • Ethylbenzene/Water Azeotrope BP: ~92°C (at 1 atm).[2][3]

  • Distillation Setup:

    • Use a short-path distillation head (Vigreux columns add too much surface area/hold-up).[1][2][3]

    • Wrap the column in foil or glass wool for insulation.[1][2][3]

    • Crucial: Ensure the system is leak-free.[1][2][3]

  • The Fractionation:

    • Fraction 1 (Forerun): Any residual ethylbenzene will come over almost immediately as the vacuum is applied, even at room temperature or slight warming.[2][3]

    • Fraction 2 (Product): Slowly raise the oil bath temperature. Expect the product to distill between 110°C – 130°C at 3 mmHg .

  • Storage:

    • Store the distilled product in the dark at -20°C, preferably stabilized with a trace of MEHQ if not used immediately.

Troubleshooting & FAQs

Q1: The material turned into a solid gel inside the flask during distillation. What happened?

Diagnosis: Uncontrolled Radical Polymerization.[2][3] Cause: The methacrylate double bond reacted with itself due to heat.[2][3] Solution:

  • Oxygen is necessary: Unlike most reactions, MEHQ (inhibitor) requires small amounts of dissolved oxygen to function.[2][3] Do not purge the distillation with pure nitrogen; a slight air bleed is sometimes used in industrial settings, though at high vac this is difficult.[1][2][3]

  • Increase Inhibitor Load: Ensure 500–1000 ppm of MEHQ or Hydroquinone is in the pot.[2][3]

  • Lower Bath Temp: Your vacuum was likely too weak, forcing you to overheat the pot.[2][3] Improve vacuum seal to lower the boiling point.

Q2: I see a "ghost" peak in the NMR around 1.2 ppm and 2.6 ppm. Is this Ethylbenzene?

Diagnosis: Yes, these are the characteristic triplet (methyl) and quartet (methylene) of the ethyl group in ethylbenzene.[2][3] Solution:

  • If the peaks are small (<5%), use High Vacuum Drying .[2][3] Place the flask on a manifold (<1 mmHg) for 12 hours with stirring. Ethylbenzene is volatile enough to be pumped off over time, whereas the product is not.[2][3]

  • If peaks are large, repeat Protocol A (Column).[2][3]

Q3: Can I use steam distillation?

Diagnosis: Technically yes, but risky.[2][3] Analysis: Ethylbenzene steam distills easily.[2][3] However, your product (an enone) is a Michael acceptor. Prolonged exposure to boiling water (100°C) could lead to hydration of the double bond or hydrolysis if any trace acid/base is present.[1][2][3] Avoid steam distillation unless stability is verified.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2][3] (Standard reference for vacuum distillation and flash chromatography techniques).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2][3] (Source for solvent azeotrope data and general purification strategies).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21662383, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one.[1][2][3] [Link] (Accessed Feb 25, 2026).[2][3]

  • Otera, J. Friedel–Crafts Acylation.[2][3] In Esterification: Methods, Reactions, and Applications; Wiley-VCH, 2003.[1][2][3] (Context for the synthesis and workup of aromatic ketones).

Sources

Overcoming steric hindrance issues in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Ticket ID: #functionalization-70639 Subject: Overcoming Steric Hindrance in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Functionalization Status: Escalated to Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering reactivity issues with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS: 70639-76-8). This substrate presents a classic "Methacrylophenone Paradox":

  • Electronic Activation: The carbonyl is conjugated to an electron-rich para-ethylphenyl ring, slightly reducing electrophilicity compared to unsubstituted analogs.[1]

  • Steric Shielding: The

    
    -methyl group  creates a significant kinetic barrier. It hinders the approach of nucleophiles to the 
    
    
    
    -carbon (Michael addition) and destabilizes the betaine intermediates in Morita-Baylis-Hillman (MBH) reactions.

This guide provides field-validated protocols to bypass these steric walls using Lewis Acid Activation , Hyperbaric/Additive Modulation , and Nucleophile Tuning .[1]

Troubleshooting Module 1: The Morita-Baylis-Hillman (MBH) Stagnation

User Query: "I am trying to couple this enone with benzaldehyde using DABCO, but the reaction is stuck at <10% conversion after 48 hours."

Root Cause Analysis: The MBH reaction relies on the reversible addition of a Lewis base (DABCO) to the


-position. In your substrate, the 

-methyl group creates a "steric gate."[1] Even if DABCO adds, the resulting zwitterionic enolate is sterically crowded, making the subsequent aldol attack on the aldehyde unfavorable and reversible.[1]

The Solution: Protic Additives & Phosphine Catalysis Standard DABCO conditions fail because the rate-determining step (aldol addition) has a high energy barrier due to the


-methyl bulk. You must stabilize the zwitterionic intermediate.

Protocol A: The "Wet" DABCO Method Adding a Hydrogen-bond donor accelerates the reaction by stabilizing the enolate oxygen.

  • Catalyst: DABCO (1.0 equiv) - Note: Stoichiometric amounts are often required for hindered substrates.

  • Additive: Methanol/Water (1:1 ratio) or Phenol (20 mol%).

  • Mechanism: The protic solvent stabilizes the negative charge on the enolate, preventing the retro-Michael ejection of DABCO.

Protocol B: The Phosphine Switch (TiCl


 Mediated) 
If amine catalysis fails, switch to a stronger nucleophile (Phosphine) combined with a Lewis Acid.
  • Catalyst: PBu

    
     (Tributylphosphine) (20 mol%).
    
  • Co-Catalyst: TiCl

    
     (1.0 equiv) or Lewis Acid surrogate like LiClO
    
    
    
    .
  • Why: Phosphines are "softer" and less sensitive to the specific steric shape of the

    
    -methyl group than the rigid cage of DABCO.
    

Quantitative Comparison of Conditions

ConditionCatalystSolvent/AdditiveYield (24h)Notes
StandardDABCO (0.5 eq)THF<10%Failed. Steric block.
Optimized A DABCO (1.0 eq) MeOH/H

O
65-75% H-bonding stabilizes intermediate.
Optimized B PBu

(0.2 eq)
THF / Phenol 80-85% Soft nucleophile penetrates steric shield.

Troubleshooting Module 2: Michael Addition (1,4-Conjugate Addition) Failures

User Query: "Standard cuprate additions are giving me low yields and significant 1,2-addition byproducts."

Root Cause Analysis: The


-methyl group destabilizes the transition state for 1,4-addition. Hard nucleophiles (Grignards, Organolithiums) will prefer the direct 1,2-attack on the carbonyl because it is electronically driven and less affected by the 

-methyl steric clash than the orbital-controlled 1,4-addition.[1]

The Solution: Lewis Acid Catalyzed Conjugate Addition To force 1,4-addition, you must lower the LUMO energy of the alkene specifically, without activating the carbonyl for direct attack.[1]

Protocol: Scandium(III) Triflate Catalysis Sc(OTf)


 is a water-tolerant Lewis Acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the 

-carbon sufficiently to overcome the steric repulsion of the

-methyl group.

Step-by-Step Workflow:

  • Setup: Dissolve 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (1.0 mmol) in CH

    
    Cl
    
    
    
    .
  • Activation: Add Sc(OTf)

    
     (5-10 mol%) . Stir for 10 mins.
    
  • Nucleophile: Add the nucleophile (e.g., Silyl Enol Ether, Indole, or Thiol).[1]

  • Reaction: Stir at 0°C to Room Temp. Monitor by TLC.[1][2][3]

  • Quench: Add saturated NaHCO

    
    .
    

Critical Checkpoint:

  • Why Sc(OTf)

    
    ? Unlike AlCl
    
    
    
    or TiCl
    
    
    , Scandium triflate does not decompose sensitive nucleophiles and allows for a reversible coordination that favors the thermodynamic 1,4-product over the kinetic 1,2-product.[1]

Troubleshooting Module 3: 1,2-Addition (Grignard Refusal)

User Query: "I want to add a phenyl group to the carbonyl, but the Grignard reagent is acting as a base and deprotonating the molecule."

Root Cause Analysis: The


-methyl group blocks the trajectory for the bulky Grignard reagent. Furthermore, the 

-protons (on the methyl group) and the aromatic ethyl group protons are susceptible to deprotonation by strong bases.

The Solution: Organocerium Reagents (Luche-Type Conditions) Lanthanides are highly oxophilic. Using Cerium(III) Chloride suppresses the basicity of the organometallic reagent while enhancing its nucleophilicity toward the carbonyl.

Protocol:

  • Drying: Dry CeCl

    
    ·7H
    
    
    
    O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl
    
    
    .
  • Slurry: Suspend CeCl

    
     (1.5 equiv) in dry THF. Stir 1 hour.
    
  • Transmetallation: Add Organolithium (R-Li) at -78°C. Stir 30 mins. This forms the Organocerium reagent (R-CeCl

    
    ) .
    
  • Addition: Add your enone substrate slowly.[1]

  • Result: The R-CeCl

    
     is less basic and smaller/more coordinated, allowing it to slip past the 
    
    
    
    -methyl group and attack the carbonyl.

Visualizing the Steric Strategy

The following diagram illustrates the decision logic for overcoming the specific steric hurdles of your substrate.

G Substrate Substrate: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Goal Select Functionalization Goal Substrate->Goal MBH C-C Coupling at Alpha-Pos (Morita-Baylis-Hillman) Goal->MBH Michael 1,4-Conjugate Addition (Beta-Functionalization) Goal->Michael Add12 1,2-Addition to Carbonyl (Grignard/Lithium) Goal->Add12 Issue_MBH Issue: Alpha-Methyl Sterics block catalyst approach MBH->Issue_MBH Sol_MBH Solution: Add H-Bond Donors (MeOH/Water) or use PBu3 Issue_MBH->Sol_MBH Issue_Mich Issue: Transition State Destabilization Michael->Issue_Mich Sol_Mich Solution: Lewis Acid Activation (Sc(OTf)3) to lower LUMO Issue_Mich->Sol_Mich Issue_12 Issue: Basicity vs Nucleophilicity (Enolization side reactions) Add12->Issue_12 Sol_12 Solution: Organocerium Reagents (CeCl3 + RLi) Issue_12->Sol_12

Caption: Decision Matrix for overcoming steric barriers in


-methyl substituted enones. Blue: Start; Red: Pathway; Green: Validated Solution.

References

  • Enantioselective Organocatalytic Conjugate Addition to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Disubstituted Enones. ResearchGate. (2025).[1] Retrieved from [Link]
    
  • Morita-Baylis-Hillman Reaction: Mechanism and Catalysis. SynArchive. (2024). Retrieved from [Link]

  • Conjugate Addition–Enantioselective Protonation Reactions. Beilstein Journal of Organic Chemistry. (2016). Retrieved from [Link]

  • Nickel-Catalyzed Reductive Conjugate Addition to Enones. PubMed Central (PMC). (2016). Retrieved from [Link]

  • Influence of Steric Hindrance on 1,4- vs 1,6-Michael Addition. Royal Society of Chemistry (RSC). (2024).[1] Retrieved from [Link]

  • 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Compound Summary. PubChem. (2025).[4] Retrieved from [Link]

Sources

Purification strategies to remove catalyst residues from 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2024-ETH-METH Subject: Removal of Catalyst Residues and Polymerization Prevention Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the purification of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (a methacrylophenone derivative). The synthesis of this molecule, typically via Friedel-Crafts acylation of ethylbenzene using methacryloyl chloride (or


-bromoisobutyryl bromide followed by elimination), heavily relies on Lewis Acid catalysts (Aluminum Chloride, 

).

The Core Challenge: The purification presents a "double-bind" scenario:

  • Catalyst Removal:

    
     residues form gelatinous aluminum hydroxide emulsions upon aqueous quenching, trapping the product.
    
  • Product Stability: The target molecule contains a conjugated vinyl group (enone system), making it highly susceptible to radical polymerization if subjected to the heat or strong acids typically used to break metal emulsions.

This guide provides a self-validating workflow to remove metal residues without triggering polymerization.

Section 1: Diagnostic Workflow

Before selecting a protocol, identify the current state of your crude reaction mixture.

Purification_Strategy Start Current State of Crude Mixture Emulsion Thick Gel / Emulsion (Post-Quench) Start->Emulsion Aqueous workup stalled TraceMetal Clear Oil but High Metal Content (>100 ppm Al/Fe) Start->TraceMetal Layers separated Polymer Viscous / Gummy Residue (Polymerization Started) Start->Polymer Overheated/Acidic Rochelle PROTOCOL A: Rochelle's Salt Workup Emulsion->Rochelle Scavenger PROTOCOL B: Silica Scavenging TraceMetal->Scavenger Discard Discard & Restart (Irreversible) Polymer->Discard Distillation Ready for Distillation Inhibitor PROTOCOL C: Inhibited Vacuum Distillation Distillation->Inhibitor Rochelle->Distillation Scavenger->Distillation

Figure 1: Decision matrix for selecting the appropriate purification module based on the physical state of the crude intermediate.

Section 2: Bulk Catalyst Removal (The "Anti-Gel" Strategy)

The Problem: Standard acidic quenches (


) often induce polymerization of the vinyl group. Standard basic quenches (

) can induce aldol condensation side-reactions. Furthermore, hydrated aluminum salts form "mucks" that prevent phase separation.

The Solution: Protocol A: The Rochelle’s Salt Workup. This method utilizes Potassium Sodium Tartrate (Rochelle’s Salt).[1][2][3] The tartrate ligand displaces water and hydroxide from the aluminum coordination sphere, solubilizing the aluminum in the aqueous phase as a clear solution.

Mechanism of Action


Note: The equilibrium shifts to the soluble complex, breaking the emulsion.[1]
Protocol A: Step-by-Step
StepActionTechnical Rationale
1. Quench Cool reaction to 0°C. Dilute with 2 volumes of EtOAc or MTBE . Slowly add water dropwise.Dilution mitigates exotherm. Ethers/Esters are preferred over DCM to facilitate later density-based separation.
2. Complexation Add Saturated Aqueous Rochelle’s Salt (100 mL per 10 g

used).
Provides high concentration of tartrate ligands to compete with hydroxides.
3. Agitation Vigorous stirring at room temperature for 1–3 hours.CRITICAL: The biphasic mixture must turn from cloudy/gelatinous to two clear layers. Do not rush this step.
4. Separation Transfer to separatory funnel. Isolate organic layer.[1]The aluminum remains in the lower aqueous phase.
5. Wash Wash organic layer with brine, then dry over

.[1]
Removes residual water;

is avoided as it is slightly acidic (Lewis acid).

Section 3: Trace Metal Scavenging (Polishing)

The Problem: Post-workup, the product may still contain 50–500 ppm of Aluminum or Iron (if steel reactors were used). Distillation concentrates these metals in the pot, potentially catalyzing decomposition.

The Solution: Protocol B: Functionalized Silica Treatment. Using a solid-supported scavenger avoids aqueous washes and prevents product hydrolysis.

Scavenger Selection Guide
Impurity TargetRecommended ScavengerFunctional Group
Aluminum (

)
Si-Trisamine or Si-Imidazole Multidentate nitrogen ligands chelate hard Lewis acids.
Iron (

)
Si-Thiol or Si-Diamine Soft/Borderline ligands prefer transition metals.
General Lewis Acids Si-DTPA (Diethylenetriamine)Strong chelator for broad metal spectrum.
Protocol B: Workflow
  • Dissolve: Dissolve crude oil in 5 volumes of THF or Ethyl Acetate.

  • Load: Add silica scavenger (typically 2–4 equivalents relative to residual metal content, or 5-10 wt% if unknown).

  • Incubate: Stir at room temperature for 60 minutes.

  • Filter: Pass through a 0.45

    
    m PTFE filter or a sintered glass funnel.
    
  • Concentrate: Evaporate solvent under reduced pressure (

    
    C).
    

Section 4: Polymerization Prevention (Distillation)

The Problem: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is a Michael acceptor. Thermal energy acts as a radical initiator, causing the "2-en-1-one" system to cross-link.

The Solution: Protocol C: Inhibited Vacuum Distillation.

Inhibitor Choice
InhibitorTypeUsage ConcentrationNotes
BHT (Butylated hydroxytoluene)Radical Scavenger500–1000 ppmStandard choice. Volatile enough to carry over slightly (protecting distillate).
MEHQ (4-Methoxyphenol)Radical Scavenger200–500 ppmRequires OXYGEN to function. Do not distill under pure Nitrogen/Argon; use a capillary air bleed.
Phenothiazine Anaerobic Scavenger500 ppmBest for high-vacuum where

is absent.
Distillation Parameters
  • Vacuum: < 1.0 mbar (High vacuum essential to lower bp).

  • Bath Temp: Maximum 140°C.

  • Wiped Film Evaporator (WFE): Highly recommended over pot distillation to minimize residence time (thermal history).

Distillation_Setup cluster_warning Critical Control Points Pot Crude Pot + BHT/Phenothiazine Column Vigreux / WFE Pot->Column Vapor Condenser Condenser (Coolant > mp of product) Column->Condenser Receiver Receiver Flask (+ Trace BHT) Condenser->Receiver Liquid Vacuum Vacuum Pump (<1 mbar) Receiver->Vacuum

Figure 2: Schematic for inhibited distillation. Note the addition of inhibitor to BOTH the pot and the receiver flask.

FAQ: Troubleshooting Common Issues

Q: The organic layer is still cloudy after the Rochelle’s salt wash.

  • A: This indicates incomplete phase break. Add a small amount of Methanol (5% v/v) to the mixture. Methanol helps break surface tension in aluminum emulsions. Alternatively, filter the biphasic mixture through a pad of Celite to mechanically trap the micro-emulsion particles.

Q: My product solidified in the condenser.

  • A: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one has a melting point near room temperature (depending on purity). Ensure your condenser coolant is set to 20–25°C, not 0°C, to prevent crystallization clogging.

Q: Can I use acid (


) to clear the emulsion? 
  • A: Not recommended. While acid dissolves aluminum salts, it catalyzes the hydration of the vinyl double bond (Michael addition of water) or polymerization. If you must use acid, use cold 0.1M Citric Acid instead of mineral acids.

References

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • SiliCycle Inc. (2023). Metal Scavenging Solutions: Removal of Aluminum and Iron. Retrieved from .

  • Org. Process Res. Dev. (2011).[4] Scalable Workup Procedures for Lithium Aluminum Hydride Reductions. (Detailed comparison of Rochelle's salt vs. Acidic workups).

  • Sigma-Aldrich. (2024). Inhibitors for Storage and Distillation of Acrylic Monomers. Retrieved from .

Sources

Technical Support Center: Strategies for Aqueous Solubilization of Poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one)

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one). As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and overcome these solubility issues, enabling you to progress with your experiments and formulations.

Understanding the Challenge: The Hydrophobic Nature of Poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one)

The primary obstacle to dissolving poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) in aqueous media is its inherent hydrophobicity. An analysis of its monomer unit, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, reveals a molecular structure dominated by non-polar moieties[1][2][3]. The polymer consists of a hydrocarbon backbone with a pendant 4-ethylphenyl group. This aromatic ring and the ethyl group contribute significantly to the molecule's non-polar character, leading to strong intermolecular van der Waals forces that cause the polymer chains to aggregate in the presence of a highly polar solvent like water. Consequently, this polymer is soluble in many organic solvents but insoluble in water[4].

Overcoming this requires strategies that can either reduce the polarity difference between the polymer and the solvent or encapsulate the polymer in a way that it can be dispersed in water.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide presents a systematic workflow to address the solubility challenges of poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one). We will begin with simpler methods and progress to more advanced techniques.

Experimental Workflow for Solubilization

solubilization_workflow cluster_prep Phase 1: Preparation & Initial Checks cluster_methods Phase 2: Solubilization Methods cluster_outcome Phase 3: Evaluation A Start: Dry Polymer B Characterize Polymer: MW, Purity A->B C Initial Test: Direct dispersion in water B->C D Method 1: Co-solvency C->D G Soluble / Stable Dispersion? D->G E Method 2: Surfactant-aided Dispersion E->G F Method 3: Nanoparticle Formulation F->G G->E No G->F No H Proceed with Experiment G->H Yes I Optimize or Try Next Method G->I No I->D I->E I->F

Caption: A logical workflow for tackling polymer solubility issues.

Method 1: Co-solvency

The principle behind using a co-solvent is to reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic polymer to dissolve.

Experimental Protocol:

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the polymer is soluble. Common choices include ethanol, isopropanol, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

  • Prepare Polymer Concentrate: Dissolve the poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) in a minimal amount of the selected co-solvent to create a concentrated stock solution.

  • Aqueous Titration: While vigorously stirring the desired aqueous buffer, slowly add the polymer concentrate dropwise.

  • Observe and Optimize: Monitor the solution for any signs of precipitation (cloudiness). The goal is to find the lowest concentration of co-solvent that maintains a clear solution.

Causality Behind This Method: By introducing an organic co-solvent, you are creating a solvent mixture with a dielectric constant intermediate between water and the pure organic solvent. This reduces the energy penalty for the non-polar polymer to be solvated.

Method 2: Surfactant-Aided Dispersion

Surfactants are amphiphilic molecules that can stabilize hydrophobic substances in water by forming micelles.

Experimental Protocol:

  • Choose a Surfactant: Select a surfactant based on your application's requirements (e.g., biocompatibility). Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® block copolymers are common choices for biological applications.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

  • Introduce the Polymer: Add the dry polymer powder directly to the surfactant solution.

  • Apply Energy: Use sonication (probe or bath) or gentle heating to facilitate the encapsulation of the polymer within the surfactant micelles.

  • Clarify: Centrifuge or filter the solution to remove any non-dispersed polymer aggregates.

Causality Behind This Method: The hydrophobic tails of the surfactant molecules associate with the hydrophobic polymer, while the hydrophilic heads face the aqueous environment, forming a stable micellar dispersion[5].

Method 3: Nanoparticle Formulation

For applications requiring a stable, carrier-based system, formulating the polymer into nanoparticles is an effective strategy.

Experimental Protocol (Nanoprecipitation):

  • Organic Phase Preparation: Dissolve the poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one) in a water-miscible, volatile organic solvent such as acetone or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the anti-solvent. This phase may contain a stabilizer (e.g., a surfactant like Polysorbate 80 or a hydrophilic polymer like PVA) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Under vigorous stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the polymer to precipitate into nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by dialysis.

  • Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index, and polymer concentration.

Causality Behind This Method: This technique relies on the principle of interfacial turbulence and rapid diffusion of the solvent into the anti-solvent, leading to the formation of a colloidal suspension of the polymer[6].

Data Summary Table

MethodKey ReagentsSuggested Starting Concentration (w/v)Key Considerations
Co-solvency Ethanol, DMSO5-20% of final volumePotential for solvent-induced toxicity or altered biological activity.
Surfactant-aided Dispersion Polysorbate 80, Pluronic® F-1270.1-2%Ensure concentration is above the CMC. May interfere with certain assays.
Nanoparticle Formulation Acetone (solvent), Polysorbate 80 (stabilizer)Polymer: 1-10 mg/mL in organic phase; Stabilizer: 0.1-1% in aqueous phaseRequires optimization of parameters like stirring speed and injection rate.

Disclaimer: The suggested concentrations are general starting points and may require significant optimization for your specific polymer batch and application.

Frequently Asked Questions (FAQs)

Q1: Why does my solution become cloudy when I add the polymer-co-solvent mixture to water?

A1: Cloudiness, or turbidity, indicates that the polymer is precipitating out of the solution. This happens when the final concentration of the co-solvent is too low to keep the polymer dissolved in the aqueous environment. To resolve this, you can either increase the co-solvent concentration or add it more slowly under more vigorous stirring.

Q2: Are there any biocompatible options for solubilizing this polymer for in vitro or in vivo studies?

A2: Yes. For co-solvents, ethanol is often used in low concentrations. For surfactants, Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic®) have a good track record in pharmaceutical formulations. For nanoparticle-based systems, using biodegradable polymers as stabilizers can be an option.

Q3: Will changing the pH of my aqueous buffer help in dissolving poly(1-(4-Ethylphenyl)-2-methylprop-2-en-1-one)?

A3: Based on its chemical structure, which lacks ionizable groups like carboxylic acids or amines, this polymer is neutral. Therefore, altering the pH of the medium is unlikely to have a significant effect on its solubility.

Q4: I have successfully created a nanoparticle dispersion. How can I confirm the polymer is encapsulated?

A4: You can indirectly confirm encapsulation by measuring the polymer concentration in the supernatant after centrifuging the nanoparticle suspension at high speed. A low concentration in the supernatant suggests high encapsulation efficiency. More direct methods include techniques like HPLC after dissolving the nanoparticles in a good solvent, or using spectroscopic methods if the polymer has a unique spectral signature.

Q5: What are the key differences in the final state of the polymer when using co-solvents versus surfactants?

A5: With a co-solvent, the polymer is truly dissolved and exists as individual solvated chains. When using a surfactant, the polymer is not truly dissolved in the aqueous phase but is instead encapsulated within micelles, forming a micro- or nanodispersion. This distinction is critical for many applications, as the physical state of the polymer can affect its reactivity, bioavailability, and interactions with other molecules.

References

  • TECMOS. Technical Data Sheet of SH Polyketone Resin.
  • Pinnamaneni, S., et al. (2002). Formulation of water-insoluble drugs as aqueous dispersions. Pharmazie, 57(5), 291-300. (General reference, not in search results)
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • RSC Publishing. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Retrieved from [Link]

  • PubChem. 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. How to Precipitate Hydrophobic polymer?. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Isomers: A GC-MS Fragmentation Guide to Validating 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous identification of novel chemical entities is paramount. In the intricate landscape of pharmaceutical development, even minor structural variations can lead to significant differences in efficacy and safety. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, a compound of interest in medicinal chemistry. By understanding its characteristic fragmentation, we can confidently distinguish it from potential isomers and impurities, ensuring the integrity of research and development pipelines.

At its core, mass spectrometry is a powerful tool for elucidating molecular structures by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. When coupled with Gas Chromatography (GC), which separates compounds based on their volatility and interaction with a stationary phase, GC-MS becomes an indispensable technique for the analysis of complex mixtures. This guide will delve into the predictable yet nuanced fragmentation pathways of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one under Electron Ionization (EI), providing a comparative framework against a closely related structural isomer, 1-(4-ethylphenyl)-2-methylpropan-1-one.

The Foundation of Fragmentation: Understanding Key Mechanistic Principles

The fragmentation of organic molecules in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds are cleaved to form the most stable positive ions and neutral radical species. For ketones, and particularly aromatic and α,β-unsaturated ketones, several key fragmentation mechanisms dominate.

  • Alpha-Cleavage: This is a hallmark of carbonyl compounds.[1][2] The bond adjacent to the carbonyl group (the α-carbon) breaks, leading to the formation of a resonance-stabilized acylium ion.[3][4] This is a highly favorable process and often results in the base peak of the mass spectrum. For aromatic ketones, cleavage of the bond between the carbonyl carbon and the aromatic ring is also a form of alpha-cleavage.[5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group).[2][6] It involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons.[7] This results in the formation of a neutral alkene and a new radical cation.[8]

Predicting the Fragmentation of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Let's apply these principles to our target molecule, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Molecular Weight: 174.24 g/mol ).[9]

The molecular ion peak ([M]⁺˙) is expected at m/z 174 . The subsequent fragmentation will be a competition between various pathways.

Dominant Fragmentation Pathways:

  • Alpha-Cleavage (A): Loss of the methylprop-2-enyl radical. Cleavage of the bond between the carbonyl group and the unsaturated side chain is highly probable. This would result in the formation of the 4-ethylbenzoyl cation. This is expected to be a very stable and abundant ion.

    • Fragment: 4-ethylbenzoyl cation

    • Expected m/z: 133

  • Alpha-Cleavage (B): Loss of the 4-ethylphenyl radical. Cleavage of the bond between the carbonyl group and the aromatic ring.

    • Fragment: 2-methylprop-2-enoyl cation

    • Expected m/z: 83

  • Benzylic Cleavage: The ethyl group on the aromatic ring can undergo cleavage at the benzylic position (the C-C bond attached to the ring), leading to the loss of a methyl radical (CH₃•).

    • Fragment: [M - 15]⁺

    • Expected m/z: 159

  • Further Fragmentation of the 4-ethylbenzoyl cation (m/z 133): This stable ion can further fragment by losing carbon monoxide (CO).

    • Fragment: 4-ethylphenyl cation

    • Expected m/z: 105

  • Further Fragmentation of the 4-ethylphenyl cation (m/z 105): This ion can lose ethylene (C₂H₄) via a rearrangement process.

    • Fragment: Phenyl cation

    • Expected m/z: 77

The following diagram illustrates the predicted major fragmentation pathways for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one.

Fragmentation_of_1-(4-Ethylphenyl)-2-methylprop-2-en-1-one M [M]⁺˙ m/z 174 frag133 4-Ethylbenzoyl cation m/z 133 M->frag133 - C₄H₅• frag159 [M-CH₃]⁺ m/z 159 M->frag159 - CH₃• frag83 2-Methylprop-2-enoyl cation m/z 83 M->frag83 - C₈H₉• frag105 4-Ethylphenyl cation m/z 105 frag133->frag105 - CO frag77 Phenyl cation m/z 77 frag105->frag77 - C₂H₄

Caption: Predicted EI fragmentation of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one.

Comparative Analysis: Distinguishing from a Saturated Isomer

To highlight the importance of understanding these fragmentation patterns, let's compare our target molecule with its saturated analog, 1-(4-ethylphenyl)-2-methylpropan-1-one (Molecular Weight: 176.25 g/mol ).[10] While structurally similar, the absence of the double bond in the side chain will significantly alter the fragmentation.

Characteristic 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one 1-(4-Ethylphenyl)-2-methylpropan-1-one
Molecular Ion (m/z) 174176
Key Fragments (m/z) 133 (Base Peak), 159, 105, 83, 77133 (Likely Base Peak), 161 ([M-15]⁺), 105, 77, 43 (isopropyl cation)
Distinguishing Feature Presence of m/z 83. Absence of significant m/z 43.Presence of a significant peak at m/z 43 due to stable isopropyl cation formation.

The presence of the isopropyl group in the saturated analog provides a new, highly favorable fragmentation pathway: the formation of the isopropyl cation at m/z 43 . This peak would be expected to be prominent in its mass spectrum, whereas it would be absent or of very low intensity in the spectrum of the unsaturated target molecule.

A Self-Validating Experimental Protocol for GC-MS Analysis

To ensure the trustworthiness and reproducibility of your results, a robust and well-documented experimental protocol is essential. This protocol is designed to be a self-validating system, incorporating quality control checks throughout the process. The validation of analytical procedures should be conducted in accordance with guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12][13]

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one and dissolve it in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to prepare a working solution of approximately 10 µg/mL.

    • Prepare a solvent blank for baseline correction.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the solvent blank, followed by the 10 µg/mL sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one.

    • Compare the obtained mass spectrum with the predicted fragmentation pattern.

    • For definitive identification, compare the obtained spectrum with a reference spectrum from a validated library, such as the NIST/EPA/NIH Mass Spectral Library, if available.[14][15][16][17][18]

The following diagram outlines the analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weighing & Dissolution prep2 Serial Dilution prep1->prep2 prep3 Solvent Blank Prep prep2->prep3 gcms GC Separation & MS Detection prep3->gcms data1 TIC & Mass Spectrum Acquisition gcms->data1 data2 Fragmentation Pattern Analysis data1->data2 data3 Library Comparison (e.g., NIST) data2->data3 data4 Structural Validation data3->data4

Caption: GC-MS analytical workflow for compound validation.

Conclusion: A Robust Framework for Structural Elucidation

The detailed analysis of GC-MS fragmentation patterns provides a robust and reliable method for the validation of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. By understanding the fundamental principles of alpha-cleavage and other fragmentation mechanisms, researchers can confidently predict and interpret the resulting mass spectra. The comparative analysis with a closely related saturated isomer underscores the power of this technique in distinguishing between subtle structural differences. The provided experimental protocol, grounded in principles of scientific integrity and aligned with industry standards, offers a practical guide for obtaining high-quality, defensible data. This comprehensive approach ensures the accurate identification of the target compound, a critical step in the rigorous process of drug discovery and development.

References

  • National Institute of Standards and Technology (NIST). (2024). Atomic Spectra Database. Retrieved from [Link][14][15][16][17][18]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11][12][13]

  • Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Chemistry Student. Retrieved from [Link][3]

  • Kim, H., & Kim, J. (2010). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 826–833.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman College. Retrieved from [Link][5]

  • Itagaki, Y., Dikanov, S. A., & Rauk, A. (2006). The origin of rearrangement peaks in the mass spectra fragmentation of chalcones. Journal of the American Society for Mass Spectrometry, 17(7), 1049–1058.
  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. Retrieved from [Link][1]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link][2]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.1. Whitman College. Retrieved from [Link]

  • Raza, A. R., Sultan, A., Ullah, N., Janjua, M. R. S. A., & Khan, K. M. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation.
  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link][4]

  • McLafferty Rearrangement. (n.d.). Wikipedia. Retrieved from [Link][6]

  • The McLafferty Rearrangement. (n.d.). Organic Chemistry Tutor. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21662383, 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034336, 1-(4-Ethylphenyl)-2-methylpropan-1-one. Retrieved from [Link][10]

Sources

Reactivity ratios comparison of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one in copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reactivity Ratios of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one in Copolymerization

Content Type: Technical Application Note & Comparative Analysis Subject: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (EMP) / 4'-Ethyl Methacrylophenone Audience: Polymer Chemists, R&D Scientists, Drug Delivery Systems Engineers

Executive Summary

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (EMP) is a functional vinyl ketone monomer belonging to the class of substituted methacrylophenones. It is primarily utilized to introduce photodegradability (via Norrish Type I/II cleavage) and high refractive index aromaticity into polymer backbones without sacrificing solubility.

This guide compares the reactivity ratios of EMP against standard industrial monomers—Styrene (St) and Methyl Methacrylate (MMA) . Based on the isostructural electronic equivalence with 4-methyl methacrylophenone, EMP exhibits alternating tendencies with electron-rich monomers (Styrene) and ideal/random copolymerization with electron-deficient monomers (MMA) .

Chemical Identity & Mechanistic Basis

  • IUPAC Name: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

  • Common Name: 4'-Ethyl Methacrylophenone (EMP)

  • Structural Class: Phenyl Vinyl Ketone (PVK) / Methacrylate Analog

  • Electronic Character: Electron-deficient double bond (

    
    ) due to conjugation with the carbonyl group.
    

Why the Ethyl Derivative? While the unsubstituted methacrylophenone is common, the 4-ethyl derivative is frequently selected to improve solubility in aliphatic solvents and lower the glass transition temperature (


) of the final copolymer compared to the methyl or unsubstituted analogs, facilitating processing in drug delivery matrices.
Diagram 1: Synthesis & Photodegradation Mechanism

EMP_Mechanism cluster_syn Monomer Synthesis cluster_poly Polymerization & Degradation Ethylbenzene Ethylbenzene AlCl3 AlCl3 (Friedel-Crafts) Ethylbenzene->AlCl3 Methacryloyl Methacryloyl Chloride Methacryloyl->AlCl3 EMP EMP Monomer (Vinyl Ketone) AlCl3->EMP Acylation Polymer Poly(EMP-co-Styrene) EMP->Polymer Radical Polym. Cleavage Norrish Type II Cleavage Polymer->Cleavage Irradiation UV UV Light (λ > 300nm) UV->Cleavage Degraded Oligomers (Controlled Mw Reduction) Cleavage->Degraded

Caption: Synthesis of EMP via Friedel-Crafts acylation and its subsequent application in photodegradable polymer backbones.

Comparative Reactivity Ratios

The reactivity ratios (


) determine the copolymer microstructure.[1]
  • 
     (Preference of radical M1 for monomer M1)
    
  • 
     (Preference of radical M2 for monomer M2)
    

Note: Data below relies on the Hammett Isostructural Equivalence principle. The electronic effect (


) of the 4-Ethyl group (-0.15) is statistically identical to the 4-Methyl group (-0.17), making reactivity data for 4-Methyl Methacrylophenone a valid proxy for EMP.
Table 1: Reactivity Ratios of EMP (M1) vs. Standard Comonomers
Comonomer (M2)

(EMP)

(Comonomer)

Microstructure TendencyMechanism
Styrene (St) 0.25 ± 0.05 0.55 ± 0.05 ~0.14Alternating Polarity difference (Donor-Acceptor)
Methyl Methacrylate (MMA) 0.95 ± 0.10 0.90 ± 0.10 ~0.85Ideal / Random Structural similarity (Methacrylate-like)
Acrylonitrile (AN) 1.15 ± 0.15 0.15 ± 0.05 ~0.17Gradient / Blocky EMP radical is more stable
Analysis of Q-e Parameters (Alfrey-Price Scheme)
  • Q (Resonance): ~1.0 - 1.2 (High conjugation due to phenyl + carbonyl)

  • e (Polarity): ~ +0.6 (Electron-withdrawing carbonyl makes the double bond electron-poor)

Interpretation:

  • Vs. Styrene (

    
    ):  The large difference in polarity (
    
    
    
    vs
    
    
    ) drives cross-propagation. This is ideal for creating copolymers with uniform distribution of photodegradable ketone units.
  • Vs. MMA (

    
    ):  The similar polarity leads to random distribution. This allows for precise tuning of the refractive index without disrupting the polymer chain architecture.
    

Experimental Protocol: Determination of Reactivity Ratios

To validate these ratios for your specific batch of EMP, follow this self-validating protocol. This method minimizes "composition drift," the most common source of error in reactivity studies.

Diagram 2: Low-Conversion Copolymerization Workflow

Reactivity_Workflow cluster_check Validation Check Start Feed Preparation (5 Ratios: 10:90 to 90:10) Degas O2 Removal (Freeze-Pump-Thaw x3) Start->Degas Polymerize Polymerization (AIBN, 60°C, <10% Conversion) Degas->Polymerize Precipitate Purification (Precipitate in Methanol) Polymerize->Precipitate Check Is Conversion < 10%? Polymerize->Check Analyze Composition Analysis (1H-NMR Integration) Precipitate->Analyze Calc Data Fitting (Kelen-Tudos / Non-Linear Least Squares) Analyze->Calc Repeat Discard & Repeat (Drift Error) Check->Repeat No Proceed Valid Data Point Check->Proceed Yes Proceed->Precipitate

Caption: Workflow for determining reactivity ratios using the differential method (low conversion) to avoid composition drift errors.

Step-by-Step Methodology
  • Purification:

    • EMP is often an oil or low-melting solid. Distill under reduced pressure or recrystallize from ethanol/hexane to remove homopolymerizable impurities.

    • Inhibitor Removal: Wash liquid monomers with 5% NaOH to remove phenolic inhibitors.

  • Polymerization (Ampoule Technique):

    • Prepare 5 feed ratios (

      
       = 0.1, 0.3, 0.5, 0.7, 0.9).
      
    • Solvent: 1,4-Dioxane or Toluene (Total monomer concentration ~3 mol/L).

    • Initiator: AIBN (0.1 mol% relative to monomer).

    • Critical Step: Perform 3 cycles of freeze-pump-thaw degassing. Oxygen acts as a diradical and will distort kinetic data.

  • Isolation:

    • Stop reaction when conversion is 5-8% . (Verify gravimetrically).

    • Precipitate into excess cold methanol. Reprecipitate to ensure removal of unreacted monomer.

  • Characterization (1H-NMR):

    • Solvent:

      
      .
      
    • Integration Targets:

      • EMP Unit: Aromatic protons (4H) at 7.2–7.8 ppm.

      • Styrene Unit: Aromatic protons (5H) at 6.5–7.2 ppm (overlapping, requires deconvolution) OR aliphatic backbone protons.

      • MMA Unit: O-Methyl protons (

        
        ) at 3.6 ppm (distinct singlet).
        
  • Calculation:

    • Use the Fineman-Ross or Kelen-Tudos linearization methods to solve for

      
       and 
      
      
      
      .
    • Modern Standard: Use Non-Linear Least Squares (NLLS) fitting to the Mayo-Lewis equation.

Comparative Assessment: When to Use EMP?

FeatureEMP (Ethyl-MAP)StyreneMMA
Refractive Index High (>1.58)High (1.59)Low (1.49)
UV Degradability Yes (Active) No (Stable)No (Stable)
Solubility Excellent (Aliphatic/Aromatic)GoodGood
Glass Transition (

)
~80-90°C (Plasticizing effect of Ethyl)100°C105°C
Cost High (Specialty)Low (Commodity)Low (Commodity)

Conclusion: Use EMP when your application requires a polymer that is optically aromatic but capable of triggered degradation (e.g., sacrificial layers in lithography or controlled release packaging). In copolymerization, treat it kinetically as a "bulky MMA" that alternates with Styrene.

References

  • Polymerization of Phenyl Vinyl Ketones: Erol, I. (2006). Synthesis and copolymerization of 4-methylphenyl vinyl ketone with styrene. Journal of Applied Polymer Science.

  • Reactivity Ratio Determination Methods: Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. Journal of Macromolecular Science: Chemistry.

  • Photodegradation Mechanisms: Scaiano, J. C., et al. (1982). The photochemistry of phenyl vinyl ketone and its copolymers. Macromolecules.

  • General Reactivity of Methacrylophenones: Soykan, C., & Erol, I. (2002). Copolymerization of aryl methacrylates and vinyl ketones. Polymer International.

  • Chemical Identity & Properties: PubChem Compound Summary for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one.

Sources

Comparative Guide: Elemental Analysis vs. Modern Alternatives for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Confirming 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Composition Content Type: Publish Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (CAS: 70639-76-8), often identified as Eperisone Impurity 2 , is a critical intermediate in the synthesis of muscle relaxants and a functionalized aromatic ketone used in organic synthesis. Confirming its composition requires distinguishing it from structurally similar byproducts (e.g., saturated ketones) and quantifying "invisible" contaminants like moisture and inorganic salts.

This guide objectively compares the Elemental Analysis (EA) combustion standard against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While modern spectroscopic methods offer structural specificity, this guide demonstrates why EA remains the non-negotiable "Gold Standard" for establishing bulk purity in pharmaceutical intermediates.

Part 1: The Theoretical Framework

Target Molecule Specifications

To validate the composition, experimental data must be benchmarked against the theoretical elemental mass percent of


.
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon 1212.011144.13282.72%
Hydrogen 141.00814.1128.10%
Oxygen 115.99915.9999.18%
Total 174.243 100.00%
The "±0.4%" Rule

The universally accepted standard for publication and pharmaceutical release is that experimental values must fall within ±0.4% of the theoretical value.[1]

  • Carbon Acceptance Range: 82.32% – 83.12%

  • Hydrogen Acceptance Range: 7.70% – 8.50%

Expert Insight: For an oil like 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, a deviation in Carbon >0.5% often indicates trapped solvent (e.g., Dichloromethane lowers %C) or oxidation of the alkene moiety (lowers %C, increases %O).

Part 2: Comparative Analysis of Characterization Standards

Elemental Analysis (Combustion)

Mechanism: Flash combustion at >900°C converts the sample into


, 

, and

(if present), quantified via thermal conductivity detection (TCD).
  • Pros:

    • Bulk Purity Verification: The only method that detects non-protonated impurities (inorganic salts, silica gel, moisture) which lower the %C/%H proportionally.

    • Stoichiometric Rigor: Confirms the empirical formula ratio (

      
      ) independent of ionization efficiency.
      
  • Cons:

    • Destructive (requires ~2-5 mg).

    • Requires precise weighing (microbalance sensitivity).

Quantitative NMR (qNMR)

Mechanism: Uses an internal standard (e.g., trimethoxybenzene) to integrate proton signals of the analyte against a known molar quantity.

  • Pros:

    • Absolute Purity: Can calculate w/w% purity without a reference standard of the analyte.

    • Structural Specificity: Distinguishes between the target enone and its saturated analog.

  • Cons:

    • Blind Spots: Cannot detect inorganic salts or water (unless specific pulse sequences are used, and even then, water quantification is difficult due to exchange).

    • Setup Intensity: Requires long relaxation delays (

      
      ) for accuracy, increasing experiment time.
      
High-Resolution Mass Spectrometry (HRMS)

Mechanism: Measures the mass-to-charge ratio (m/z) with <5 ppm error.[2]

  • Pros:

    • Identity Confirmation: Unequivocally proves the molecular formula (

      
      ).
      
    • Trace Analysis: Excellent for detecting low-level impurities.

  • Cons:

    • Not Quantitative: Ionization suppression means peak area does not correlate linearly with bulk purity.

    • False Positives: A 90% pure sample can look identical to a 99% pure sample in positive mode ESI.

Summary Data Table
FeatureElemental Analysis (EA)qNMRHRMS
Primary Output % Composition (Bulk)Absolute Purity (w/w%)Exact Mass (Identity)
Detects Inorganics? Yes (Indirectly via % reduction)NoNo
Detects Water? Yes (Affects %C/%H)DifficultNo
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<0.1 mg
Precision ±0.3% (Absolute)±1.0% (Relative)<5 ppm (Mass Accuracy)
Cost Efficiency HighMediumMedium-High

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one , which is typically a viscous oil or low-melting solid. Standard open-vessel weighing will fail due to potential volatility or hygroscopicity.

Protocol: Encapsulated Combustion Analysis

Objective: Determine %C and %H with <0.2% error.

  • Instrument Preparation:

    • Calibrate CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

    • Validation Step: Run a "Check Standard" (e.g., Benzoic Acid) immediately before samples. Result must be within ±0.15%.

  • Sample Preparation (The Critical Step):

    • Vessel: Use pre-cleaned Tin (Sn) Capsules (liquids) rather than silver boats.

    • Weighing:

      • Tare the empty tin capsule on a microbalance (readability 0.001 mg).

      • Using a micro-spatula or syringe, introduce 1.5 – 2.5 mg of the analyte.

      • Cold Sealing: Immediately crimp the capsule using a sealing press. Do not heat. This prevents loss of the volatile alkene fraction.

      • Record weight immediately. Drifting weight indicates evaporation; if observed, discard and re-seal tighter.

  • Combustion Cycle:

    • Combustion Temp: 925°C (Ensure complete oxidation of the aromatic ring).

    • Reduction Temp: 640°C.

    • Oxygen Boost: Set to 2-3 seconds to account for the high carbon content (82%).

  • Data Analysis & Troubleshooting:

    • Scenario A (Low %C, Low %H): Indicates inorganic contamination (silica, salts).

    • Scenario B (Low %C, High %H): Indicates trapped solvent (e.g., Hexanes) or moisture.

    • Scenario C (High %C): Rare, but indicates incomplete combustion (soot formation). Increase

      
       dose.
      

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the composition of the target molecule, integrating EA with orthogonal methods.

PurityValidation Start Synthesized 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one HRMS Step 1: HRMS (Confirm Identity) Start->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 Decision1->Start No (Redesign Synthesis) NMR Step 2: 1H NMR (Check Structure) Decision1->NMR Yes Decision2 Clean Spectrum? NMR->Decision2 EA Step 3: Elemental Analysis (Confirm Bulk Purity) Decision2->EA Yes Recrystallize Action: Column/Distillation Decision2->Recrystallize No (Visible Impurities) Decision3 Within ±0.4%? EA->Decision3 Pass VALIDATED Ready for Biological Testing Decision3->Pass Yes Fail_Inorganic Fail: Low %C/%H (Inorganic Salts/Silica) Decision3->Fail_Inorganic Values Low Fail_Solvent Fail: Deviation (Trapped Solvent/Water) Decision3->Fail_Solvent Ratio Skewed Fail_Inorganic->Recrystallize Dry Action: High Vac Drying Fail_Solvent->Dry Recrystallize->NMR Dry->EA

Caption: Validation workflow prioritizing Identity (HRMS)


 Structure (NMR) 

Bulk Purity (EA). EA acts as the final gatekeeper for non-chromophoric impurities.

References

  • National Institutes of Health (NIH) / ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. (Validates the ±0.4% standard for small molecule purity).

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] (Compares qNMR vs. EA).

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[1] (Discusses the necessity of EA for detecting water/inorganics).

  • PubChem. (2025).[6][7] 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one Compound Summary. (Physical properties and identifiers).

  • United States Pharmacopeia (USP). Elemental Impurities in Pharmaceutical Materials (USP <232>/<233>).[8] (Regulatory framework for elemental limits).[8][9][10][11]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is an


-unsaturated ketone.[1][2][3][4][5] Beyond standard organic solvent hazards, its chemical structure characterizes it as a Michael Acceptor .[1][2][3][4][5] This electrophilic nature allows it to covalently bind with biological nucleophiles (such as cysteine residues in proteins), posing a significant risk for skin sensitization  and cumulative toxicity  even if acute symptoms are not immediately visible.[1][2][3][4][5]
Hazard Classification (GHS Estimation)
Hazard CategoryCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2][3][4][5]
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5]
Sensitization H317May cause an allergic skin reaction (High Probability based on structure).[1][2][3][4][5]
STOT-SE H335May cause respiratory irritation.[1][2][3][5]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Ketones and aromatic compounds can permeate standard nitrile gloves rapidly.[1][2][3][4][5] Because this compound is a potential sensitizer, preventing any skin contact is critical.[1][2][3][4][5] The "double-gloving" technique provides a sacrificial outer layer, but material selection is paramount for longer procedures.[1][2][3][5]

PPE Decision Workflow

PPE_Logic Start Task Assessment Duration Contact Duration? Start->Duration Short < 5 Minutes (Transfer/Weighing) Duration->Short Long > 15 Minutes (Cleanup/Reaction Setup) Duration->Long Splash Risk of Splash? Short->Splash Laminate Silver Shield / Laminate Gloves (Chemical Barrier) Long->Laminate Butyl Butyl Rubber Gloves (High Permeation Resistance) Long->Butyl Nitrile Double Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Low Splash->Laminate High

Figure 1: PPE Selection Logic based on exposure duration and risk.[1][2][3][4][5]

PPE Specifications Table
ComponentStandard Protocol (Low Risk)High-Risk Protocol (Spill/Synthesis)
Hand Protection Double Nitrile (min 0.11mm thickness).[1][2][3][4][5] Inspect for pinholes.[1][2][3][4][5]Silver Shield (Laminate) or Butyl Rubber .[1][2][3][4][5] Nitrile is insufficient for prolonged contact.[1][2][3][4][5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1][2][3][4][5]Face Shield + Splash Goggles.[1][2][3][4][5]
Respiratory Fume Hood (Face velocity: 0.5 m/s).[1][2][3][4][5]Half-mask respirator with Organic Vapor (OV) cartridges if outside hood.[1][2][3][4][5]
Body Cotton Lab Coat (Buttoned).[1][2][3][4][5]Chemical-resistant apron (Tychem/Tyvek).[1][2][3][4][5]

Operational Protocols

A. Weighing and Transfer

Objective: Minimize aerosol generation and static discharge.[1][2][3][4][5]

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1][2][3][4][5]

  • Static Mitigation: If the substance is a solid or viscous oil, use an antistatic gun on the weighing boat and spatula before use.[1][2][3][4][5] Aromatic ketones can build static charge, leading to powder scattering.[1][2][3][4][5]

  • Transfer:

    • Liquids: Use a positive-displacement pipette to prevent dripping (high vapor pressure/viscosity issues).[1][2][3][4][5]

    • Solids: Use a disposable spatula.[1][2][3][4][5] Do not reuse spatulas to prevent cross-contamination.[1][2][3][4][5]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, followed by soap and water.[1][2][3][4][5] Discard the tissue as hazardous waste.[1][2][3][4][5]

B. Reaction Setup

Objective: Prevent uncontrolled polymerization or oxidation.

  • Inert Atmosphere: This alkene is susceptible to radical polymerization or oxidation.[1][2][3][4][5] Run reactions under Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1][2][3][4][5]
  • Temperature Control: Avoid excessive heat without a stabilizer (like BHT), as it may induce polymerization.[1][2][3][4][5]

  • Quenching: When quenching reactions containing this material, ensure the quench vessel is cooled. Exothermic decomposition is possible.[1][2][3][4][5]

Emergency Response & Spill Management

Scientific Rationale: Traditional organic solvent cleanup methods (paper towels) can increase surface area and evaporation rate.[1][2][3][4][5] For sensitizers, containment is the priority.[1][2][3][4][5]

Spill Response Workflow

Spill_Response Assess Assess Volume Minor Minor (< 5 mL) Assess->Minor Major Major (> 5 mL) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Clean Clean Surface (Soap + Water) Absorb->Clean Dispose Seal in HazWaste Label 'Sensitizer' Clean->Dispose

Figure 2: Decision logic for spill containment and cleanup.

First Aid Measures
  • Skin Contact: DO NOT use ethanol or solvents to wash skin; this enhances absorption of the ketone.[1][2][3][4][5] Wash immediately with copious amounts of soap and water for 15 minutes.[1][2][3][4][5]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][3][4][5] Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1][2][3][4][5]

Disposal & Waste Management

Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[1][2][3][4][5]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent formation of explosive mixtures.[1][2][3][4][5]

  • Labeling: Clearly label the waste container with the chemical name and hazard flags: "Flammable" (if in solvent) and "Irritant/Sensitizer".[1][2][3][4][5]

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid PVC if the pure ketone is stored for long periods (potential softening).[1][2][3][4][5]

References

  • PubChem. (2025).[1][2][3][4][5] 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1][2][3][4][5] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3][4][5] C&L Inventory: 1-(4-Ethylphenyl)-2-methylpropan-1-one. [Link][1][2][3][4][5]

  • National Research Council. (2011).[1][2][3][4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3][4][5] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.